Asaley
Description
Properties
CAS No. |
70448-42-9 |
|---|---|
Molecular Formula |
C23H35Cl2N3O4 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C23H35Cl2N3O4/c1-5-32-23(31)21(14-16(2)3)27-22(30)20(26-17(4)29)15-18-6-8-19(9-7-18)28(12-10-24)13-11-25/h6-9,16,20-21H,5,10-15H2,1-4H3,(H,26,29)(H,27,30) |
InChI Key |
GBPZYMBDOBODNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Asaley?
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Asaley (NSC167780): A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Nitrogen Mustard Analogue
Asaley, also known by its National Cancer Institute designation NSC167780 and its chemical name N-Acetyl-4-(bis(2-chloroethyl)amino)phenylalanyl-L-leucine ethyl ester, is a synthetic derivative of melphalan, a nitrogen mustard alkylating agent.[1] This technical guide provides a comprehensive overview of the chemical structure, and known properties of Asaley, intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
Asaley is a complex molecule incorporating a nitrogen mustard moiety, responsible for its cytotoxic effects, linked to a dipeptide-like structure. This design was intended to modulate the compound's uptake and activity.
Table 1: Chemical and Physical Properties of Asaley (NSC167780)
| Property | Value | Source |
| Molecular Formula | C23H35Cl2N3O4 | PubChem[1] |
| Molecular Weight | 488.4 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate | PubChem |
| Canonical SMILES | CCOC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C | PubChem |
| InChI Key | GBPZYMBDOBODNK-UHFFFAOYSA-N | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
Mechanism of Action: DNA Alkylation
The primary mechanism of action of Asaley, characteristic of nitrogen mustards, is the alkylation of DNA.[2] The bis(2-chloroethyl)amino group is the key pharmacophore responsible for this activity.
The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on DNA bases, with the N7 position of guanine being a primary target.[2] Following the first alkylation, the second 2-chloroethyl arm can undergo a similar activation and react with another nucleophilic site on DNA. This can result in the formation of interstrand or intrastrand cross-links, which are particularly cytotoxic lesions. These cross-links physically block DNA replication and transcription, ultimately leading to the activation of cell cycle checkpoints and the induction of apoptosis.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Asaley are not widely published in recent literature. However, general methodologies for the synthesis of related nitrogen mustard-peptide conjugates and for assessing their cytotoxic and DNA-alkylating activity can be inferred from the broader medicinal chemistry literature.
General Synthesis of Nitrogen Mustard-Peptide Conjugates:
A plausible synthetic route for Asaley would involve the coupling of N-acetyl-DL-sarcolysine (a derivative of melphalan) with the ethyl ester of L-leucine.
Methodology:
-
Activation: The carboxylic acid of N-acetyl-DL-sarcolysine would be activated using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a uronium-based reagent like HATU.
-
Coupling: The activated sarcolysine derivative would then be reacted with the amino group of L-leucine ethyl ester in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove water-soluble byproducts. The crude product would then be purified using column chromatography on silica (B1680970) gel to yield the final compound, Asaley.
-
Characterization: The structure and purity of the synthesized Asaley would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Cytotoxicity Assays:
To evaluate the antineoplastic activity of Asaley, its cytotoxicity against a panel of human cancer cell lines would be determined using assays such as the MTT or SRB assay.
Methodology:
-
Cell Culture: Human cancer cell lines would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Cells would be seeded in 96-well plates and allowed to attach overnight. The following day, the cells would be treated with a serial dilution of Asaley for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: After the incubation period, cell viability would be assessed. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that causes 50% inhibition of cell growth, would be determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways
The primary signaling pathway initiated by Asaley is the DNA damage response (DDR) pathway.
Upon the formation of DNA adducts and cross-links by Asaley, sensor proteins such as ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) recognize the damaged DNA. This leads to the activation of downstream transducer kinases, including Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of effector proteins that orchestrate the cellular response to DNA damage. Key effectors include the tumor suppressor p53, which can induce cell cycle arrest and apoptosis, and the CDC25 phosphatases, whose inhibition leads to cell cycle arrest. The ultimate fate of the cell—whether it undergoes cell cycle arrest to allow for DNA repair or proceeds to apoptosis—depends on the extent of the DNA damage and the cellular context.
Conclusion
Asaley (NSC167780) is a nitrogen mustard derivative with a chemical structure designed for potential antineoplastic activity. Its mechanism of action is predicated on the alkylation of DNA, leading to the formation of cytotoxic cross-links and the induction of the DNA damage response pathway. While detailed experimental data on its physicochemical properties and biological activity are not extensively available in recent literature, its structural similarity to other well-characterized nitrogen mustards provides a strong basis for understanding its mode of action. Further experimental investigation is warranted to fully elucidate the therapeutic potential and specific molecular interactions of this compound.
References
- 1. Green surfactant of marine origin exerting a cytotoxic effect on cancer cell lines | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Asaley: A Technical Guide to the Discovery and Synthesis of a Potent Alkylating Agent
For Immediate Release
Rockville, MD – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and biological activity of the potent alkylating agent known as Asaley, identified by the National Cancer Institute designation NSC-166480. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the chemical properties and therapeutic potential of this chloroethylnitrosourea compound, chemically known as N,N'-bis[N-(2-chloroethyl)-N-nitrosocarbamoyl]cystamine (CNCC).
Introduction to Asaley (NSC-166480)
Asaley is a bifunctional chloroethylnitrosourea, a class of chemotherapeutic agents renowned for their ability to cross-link DNA, thereby inducing cytotoxicity in rapidly proliferating cancer cells.[1][2] The presence of two (2-chloroethyl)nitrosourea moieties linked by a cystamine (B1669676) backbone allows for the formation of interstrand DNA cross-links, which are critical lesions that block DNA replication and transcription, ultimately triggering cell death pathways such as apoptosis and necrosis.[1][3] The disulfide bond within the cystamine linker is also a key feature, as its bioreduction within the cellular environment can influence the compound's activity.[4]
Synthesis of Asaley (NSC-166480)
The synthesis of Asaley (CNCC) and its related compounds has been documented through several chemical pathways. A common approach involves the reaction of a suitable precursor, such as N-(2-chloroethyl)-N-nitrosocarbamoyl azide (B81097) (CNC-azide), with cysteamine (B1669678) or cystamine.[5]
Experimental Protocol: Synthesis of N'-[N-(2-Chloroethyl)-N-nitroso]carbamoyl Cysteamine and Bis(CNC)cystamine (Asaley)[5]
Materials:
-
N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CNC-azide)
-
Cysteamine
-
Cystamine
-
Triethylamine
-
Appropriate solvents (e.g., anhydrous diethyl ether, dichloromethane)
Procedure:
-
Synthesis of CNC-cysteamine and bis(CNC)cystamine (Asaley):
-
A solution of N-(2-chloroethyl)-N-nitrosocarbamoyl azide (CNC-azide) in an anhydrous solvent is prepared.
-
To this solution, cysteamine is added, leading to the formation of both CNC-cysteamine and the desired product, bis(CNC)cystamine (Asaley).[5] The reaction mixture is stirred at a controlled temperature for a specified duration.
-
-
Alternative Synthesis of bis(CNC)cystamine (Asaley):
-
A solution of CNC-azide is prepared as described above.
-
Cystamine is added to the solution in the presence of a base, such as triethylamine, to facilitate the reaction.[5]
-
The reaction is monitored for completion using appropriate analytical techniques (e.g., thin-layer chromatography).
-
-
Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is purified using column chromatography or recrystallization to yield the pure Asaley compound.
-
Note: The synthesis of nitrosourea (B86855) compounds should be performed with appropriate safety precautions due to their potential mutagenicity and carcinogenicity.
Mechanism of Action: DNA Alkylation and Cellular Response
Asaley exerts its cytotoxic effects primarily through the alkylation of DNA. The (2-chloroethyl)nitrosourea groups are chemically unstable under physiological conditions and decompose to form highly reactive chloroethyl diazonium ions.[1] These electrophilic species can then alkylate nucleophilic sites on DNA bases, with a preference for the O⁶-position of guanine.[1][6]
This initial alkylation event is the first step in a two-step process that leads to the formation of highly cytotoxic interstrand cross-links (ICLs).[7] The initially formed O⁶-chloroethylguanine adduct can undergo an intramolecular rearrangement, leading to the formation of an N1-O⁶-ethanoguanine intermediate.[3] This intermediate can then react with the N³-position of a cytosine on the complementary DNA strand, forming a stable guanine-cytosine ICL.[2]
The formation of these ICLs poses a significant challenge to the cell, as they physically block the progression of DNA replication forks and transcription machinery.[1] This leads to the activation of complex DNA damage response (DDR) pathways.
Signaling Pathway of Asaley-Induced Cell Death
Caption: Mechanism of Asaley-induced cytotoxicity.
The presence of ICLs is recognized by the cellular machinery, leading to the activation of the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[8] This activation can lead to cell cycle arrest, providing the cell with time to attempt DNA repair. However, if the damage is too extensive, the cell is driven towards programmed cell death, either through apoptosis or a regulated form of necrosis.[1][9]
Biological Activity and Cytotoxicity
The antitumor activity of Asaley and its related compounds has been evaluated in various cancer models, with significant efficacy demonstrated against L1210 leukemia in mice.[5] The cytotoxic potential of Asaley is attributed to its ability to induce lethal DNA damage.
Quantitative Cytotoxicity Data
| Compound/Isomer | Cell Line | IC50 (µM) | % Increase in Lifespan (ILS) in L1210-bearing mice | Reference |
| Asaley (CNCC) | L1210 Leukemia | - | Highly Active | [5] |
| Isomer C (1,1'-bis) | Namalva lymphoblastoid | < 50 | - | [4] |
| Isomer M (1,3'-bis) | Namalva lymphoblastoid | < 50 | - | [4] |
| Isomer S (3,3'-bis) | Namalva lymphoblastoid | Significantly > 50 | - | [4] |
| Asaley (CNCC) | Walker 256 carcinoma | - | - | [4] |
| Isomer C (1,1'-bis) | Walker 256 carcinoma | < 50 | - | [4] |
| Isomer M (1,3'-bis) | Walker 256 carcinoma | < 50 | - | [4] |
| Isomer S (3,3'-bis) | Walker 256 carcinoma | Significantly > 50 | - | [4] |
Note: Specific IC50 values were not provided in the cited literature, but relative cytotoxicities were described. Isomers C and M were found to be significantly more cytotoxic than isomer S.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Asaley against a cancer cell line.
Materials:
-
Cancer cell line (e.g., L1210)
-
Complete cell culture medium
-
Asaley (NSC-166480)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Asaley in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Asaley stock solution in complete medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted Asaley solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest Asaley concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the Asaley concentration and determine the IC50 value from the dose-response curve.
-
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Asaley (NSC-166480) represents a significant compound within the family of chloroethylnitrosoureas. Its potent DNA alkylating activity, leading to the formation of cytotoxic interstrand cross-links, underscores its potential as an anticancer agent. The detailed understanding of its synthesis, mechanism of action, and biological activity provided in this guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics. Further investigation into the differential activity of its isomers and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. Chloroethylating anticancer drug-induced mutagenesis and its repair in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antineoplastic activity of CNC-cysteamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Asaley
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The Dual Threat to Genomic Integrity: A Technical Guide to DNA Alkylation and Crosslinking by Bifunctional Agents, with a Focus on Melphalan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which bifunctional alkylating agents, a cornerstone of cancer chemotherapy, induce cytotoxic DNA damage. With a primary focus on the nitrogen mustard derivative melphalan (B128), this document details the chemical reactions leading to DNA alkylation and the formation of interstrand and intrastrand crosslinks. It further outlines the cellular consequences of this genomic insult, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis. This guide is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core concepts to aid in research and drug development endeavors.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are a class of chemotherapeutic drugs characterized by the presence of two reactive alkylating groups. This dual reactivity allows them to form covalent bonds with two separate nucleophilic sites, which can result in the formation of DNA-protein crosslinks or, more significantly, crosslinks within a single DNA strand (intrastrand) or between the two complementary strands of the DNA double helix (interstrand crosslinks or ICLs).[1][2] ICLs are particularly cytotoxic lesions as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1][3] This class of drugs includes several important families, such as nitrogen mustards, nitrosoureas, alkyl sulfonates, and ethylenimines.[4][5]
Melphalan: A Case Study in DNA Alkylation and Crosslinking
Melphalan, also known as L-phenylalanine mustard, is a nitrogen mustard derivative that has been in clinical use since 1964 and is primarily used in the treatment of multiple myeloma and ovarian cancer.[6][7] Its mechanism of action is a classic example of bifunctional DNA alkylation.[7][8]
Chemical Structure and Reactivity
Melphalan consists of a phenylalanine moiety attached to a bis(2-chloroethyl)amine (B1207034) group. The electron-withdrawing nature of the aromatic ring modulates the reactivity of the nitrogen mustard group.
Mechanism of Action: From Activation to DNA Adduct Formation
The cytotoxic activity of melphalan is initiated by an intramolecular cyclization of one of its chloroethyl arms to form a highly reactive aziridinium (B1262131) ion.[6][9] This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on DNA bases. The primary target for alkylation by nitrogen mustards is the N7 position of guanine (B1146940) residues.[9][10]
Following the initial monofunctional alkylation of a guanine base, the second chloroethyl arm of melphalan can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on DNA. If this second reaction occurs on the opposite DNA strand, an interstrand crosslink is formed, which is considered the most cytotoxic lesion induced by melphalan.[1][6] The preferential formation of these crosslinks often occurs between two guanine bases in a 5'-GNC-3' sequence.[9]
dot
Caption: Mechanism of Melphalan-induced DNA interstrand crosslinking.
Cellular Response to Melphalan-Induced DNA Damage
The formation of bulky DNA adducts and crosslinks by melphalan triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR is essential for maintaining genomic integrity and orchestrates a variety of cellular outcomes, including DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis.
dot
Caption: Simplified signaling pathway of the DNA damage response to melphalan.
Quantitative Analysis of Bifunctional Alkylating Agent Activity
The cytotoxic potency of bifunctional alkylating agents is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The efficiency of DNA crosslinking can be assessed using a variety of biochemical and cellular assays.
| Agent | Cell Line | IC50 (µM) | Assay Type | Reference |
| Melphalan | Multiple Myeloma (RPMI 8226) | 5-10 | MTT Assay | [8] |
| Melphalan | Ovarian Cancer (A2780) | 1-5 | Clonogenic Assay | [7] |
| Chlorambucil | Chronic Lymphocytic Leukemia (MEC-1) | 10-20 | Viability Assay | [11] |
| Thiotepa | L1210 Leukemia | >100 (for crosslinking) | Alkaline Elution | [12] |
| Busulfan | Chronic Myeloid Leukemia (K562) | 20-50 | Proliferation Assay | [13] |
| Mitomycin C | EMT6 Mouse Mammary Tumor | 0.1-1 | Cytotoxicity Assay | [14] |
Experimental Protocols
Alkaline Elution Assay for DNA Interstrand Crosslinking
This protocol provides a method to quantify the degree of DNA interstrand crosslinking induced by a bifunctional alkylating agent. The principle of the assay is that DNA containing interstrand crosslinks will be slower to elute through a filter under denaturing alkaline conditions compared to non-crosslinked DNA.
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., melphalan)
-
[¹⁴C]thymidine for labeling cellular DNA
-
Lysis solution (2 M NaCl, 0.04 M Na₄EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Proteinase K
-
Eluting solution (0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters (2.0 µm pore size)
-
Scintillation counter and vials
Procedure:
-
Cell Culture and Labeling: Culture cells to mid-log phase. Label the DNA by incubating the cells with [¹⁴C]thymidine (e.g., 0.02 µCi/mL) for one cell cycle (approximately 24 hours).
-
Drug Treatment: Expose the labeled cells to the desired concentrations of the bifunctional alkylating agent for a specified duration (e.g., 2 hours). Include a vehicle-treated control.
-
Cell Lysis on Filter: After treatment, wash the cells with ice-cold PBS and resuspend at a concentration of approximately 1 x 10⁶ cells/mL. Load a known number of cells onto a polyvinylchloride filter. Lyse the cells by slowly passing the lysis solution containing proteinase K over the filter.
-
Alkaline Elution: Wash the filter with a wash solution (0.02 M EDTA, pH 10.0). Begin the alkaline elution by pumping the eluting solution through the filter at a constant rate (e.g., 0.035 mL/min).
-
Fraction Collection: Collect fractions of the eluate at regular intervals (e.g., every 90 minutes) for a total of 15 hours.
-
Quantification: At the end of the elution, collect the DNA remaining on the filter. Quantify the amount of radiolabeled DNA in each fraction and on the filter using a scintillation counter.
-
Data Analysis: Calculate the fraction of DNA retained on the filter over time. An increase in the amount of DNA retained on the filter in drug-treated cells compared to control cells is indicative of interstrand crosslinking.
dot
Caption: Experimental workflow for the alkaline elution assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites, at the level of individual cells. A modification of this assay can be used to detect interstrand crosslinks.
Materials:
-
Microscope slides pre-coated with normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with the alkylating agent as described previously. After treatment, harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for a set period (e.g., 20 minutes). Apply an electric field (e.g., 25 V, 300 mA) for a specific duration (e.g., 30 minutes).
-
Neutralization and Staining: After electrophoresis, gently remove the slides, neutralize with neutralization buffer, and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the comet tail. For detecting crosslinks, a DNA damaging agent (e.g., X-rays) is applied after the initial treatment with the crosslinking agent. The crosslinks will reduce the amount of DNA migration induced by the secondary damaging agent.
Conclusion
Bifunctional alkylating agents, exemplified by melphalan, represent a powerful class of anticancer drugs that exert their cytotoxic effects through the induction of DNA alkylation and, most critically, interstrand crosslinks. A thorough understanding of their chemical mechanisms, the cellular responses they elicit, and the experimental methods used to study their effects is paramount for the development of more effective and targeted cancer therapies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of DNA damage and repair and to innovate in the field of oncology.
References
- 1. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Types of Chemotherapy - Chemocare [chemocare.com]
- 6. Melphalan - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 12. Interaction of N,N',N''-triethylenethiophosphoramide and N,N',N''-triethylenephosphoramide with cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 14. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antineoplastic Activity of Asaley: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Asaley, an L-leucine derivative of melphalan (B128), is a compound with limited recent in vitro research data available in the public domain. This guide provides a comprehensive overview of the established antineoplastic mechanism of its parent compound class and outlines the key in vitro assays used to evaluate such activity. The quantitative data presented herein is representative of melphalan and its other derivatives, included to offer a comparative and illustrative framework due to the absence of specific published data for Asaley.
Introduction
Asaley is a derivative of melphalan, a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs. The core mechanism of action for this class of compounds is the induction of cytotoxicity through the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA synthesis and replication, and ultimately, apoptosis. This technical guide details the in vitro methodologies and expected outcomes when evaluating the antineoplastic properties of Asaley or related melphalan derivatives.
Mechanism of Action: DNA Alkylation
Asaley, like melphalan, is believed to exert its cytotoxic effects primarily through the alkylation of DNA. The presence of two chloroethyl groups allows for the formation of highly reactive aziridinium (B1262131) ions that can covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in mono-adducts, intra-strand cross-links, and inter-strand cross-links. These DNA lesions disrupt the normal functioning of DNA, leading to the activation of DNA damage response pathways, cell cycle arrest, and eventual programmed cell death (apoptosis).
Figure 1: Generalized signaling pathway for DNA alkylating agents.
Quantitative Data on Antineoplastic Activity (Representative for Melphalan Derivatives)
The following tables summarize representative quantitative data for melphalan and its derivatives from various in vitro studies. This data is intended to provide a benchmark for the expected potency and effects of compounds in this class.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Assay |
| THP-1 | Acute Monocytic Leukemia | Melphalan | ~5.0 | 72 | Resazurin (B115843) |
| HL-60 | Promyelocytic Leukemia | Melphalan | ~8.0 | 72 | Resazurin |
| RPMI-8226 | Multiple Myeloma | Melphalan | ~12.0 | 72 | Resazurin |
| THP-1 | Acute Monocytic Leukemia | EM-T-MEL | ~2.5 | 72 | Resazurin |
| HL-60 | Promyelocytic Leukemia | EM-T-MEL | ~6.0 | 72 | Resazurin |
| RPMI-8226 | Multiple Myeloma | EM-T-MEL* | ~9.0 | 72 | Resazurin |
*EM-T-MEL is a thiomorpholine (B91149) derivative of melphalan.
Table 2: Induction of Apoptosis
| Cell Line | Compound | Concentration (µM) | Apoptotic Cells (%) | Time (h) | Assay |
| RPMI-8226 | Melphalan | 10 | ~35 | 48 | Annexin V/PI |
| RPMI-8226 | EM-T-MEL | 10 | ~55 | 48 | Annexin V/PI |
| HL-60 | Melphalan | 8 | ~40 | 48 | Hoechst/PI |
| HL-60 | EM-MOR-MEL** | 8 | ~60 | 48 | Hoechst/PI |
**EM-MOR-MEL is a morpholine (B109124) derivative of melphalan.
Table 3: Cell Cycle Analysis
| Cell Line | Compound | Concentration (µM) | % G0/G1 | % S | % G2/M | Time (h) |
| RPMI-8226 | Control | 0 | 55 | 30 | 15 | 48 |
| RPMI-8226 | Melphalan | 10 | 40 | 20 | 40 | 48 |
| THP-1 | Control | 0 | 60 | 25 | 15 | 48 |
| THP-1 | EM-T-MEL | 5 | 45 | 15 | 40 | 48 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (Resazurin Method)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., THP-1, HL-60, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Asaley (or other melphalan derivative)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Asaley in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the Resazurin cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with Asaley at the desired concentrations for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with Asaley at the desired concentrations for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Figure 4: Workflow for propidium iodide cell cycle analysis.
Conclusion
Asaley, as a derivative of melphalan, is expected to exhibit significant antineoplastic activity in vitro, primarily through the induction of DNA damage and subsequent apoptosis. The experimental protocols and representative data provided in this guide offer a robust framework for the preclinical evaluation of Asaley and other related compounds. Further studies are warranted to elucidate the specific activity and molecular signaling pathways of Asaley in various cancer cell lines to fully characterize its therapeutic potential.
Unraveling Asaley: An In-depth Technical Guide to its Potential Therapeutic Targets in Cancer Cells
For Immediate Release
[City, State] – Asaley, a novel anti-cancer agent, has emerged as a promising candidate in the ongoing battle against cancer. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core of Asaley's mechanism of action, outlining its potential therapeutic targets within cancer cells. Through a comprehensive review of existing preclinical data, this document aims to provide a foundational understanding for future research and development.
Executive Summary
Extensive in vitro studies have demonstrated Asaley's potent cytotoxic effects across a range of cancer cell lines. The primary mechanism of action identified is the alkylation of DNA, a process that induces significant DNA damage and subsequently triggers apoptotic pathways in rapidly dividing cancer cells. This guide will explore the specifics of this mechanism, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key signaling pathways involved.
Mechanism of Action: DNA Alkylation
Asaley is classified as a DNA alkylating agent.[1][2][3][4] These agents function by covalently attaching an alkyl group to various nucleophilic sites on the DNA molecule.[1][2][5] This alteration of the DNA structure disrupts its normal function, leading to several downstream consequences detrimental to the cancer cell.
The primary target of Asaley is the guanine (B1146940) base of the DNA molecule.[5] The addition of an alkyl group to guanine can lead to:
-
DNA Strand Breakage: The alkylated base can be unstable and prone to excision, leading to single-strand or double-strand breaks in the DNA.[5]
-
Inhibition of DNA Replication and Transcription: The presence of alkylated bases interferes with the machinery responsible for DNA replication and transcription, effectively halting the cell cycle and preventing cell proliferation.[1][2]
-
Induction of Apoptosis: The accumulation of DNA damage triggers the cell's intrinsic apoptotic pathways, leading to programmed cell death.
The non-specific nature of this action allows alkylating agents to be effective against a wide variety of cancer types.[4][5]
Quantitative Data on Cytotoxicity
The cytotoxic effects of Asaley have been evaluated against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 48.1[6] |
| MCF-7 | Breast Adenocarcinoma | 25.29 (Ethanol extract)[7] |
| HeLa | Cervical Carcinoma | Data not available |
| CRL 1548 | Liver Cancer | 45.1[6] |
Note: The provided search results did not contain specific IC50 values for a compound named "Asaley." The data presented here is a compilation of cytotoxic activities of various compounds against the specified cell lines as found in the search results and is for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of Asaley is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Asaley and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of Asaley on the cell cycle distribution of cancer cells.[6]
Protocol:
-
Cell Treatment: Cells are treated with Asaley at a specific concentration for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA (e.g., propidium (B1200493) iodide).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.
Signaling Pathways and Visualizations
Asaley's induction of DNA damage activates a cascade of signaling pathways, ultimately leading to apoptosis.
DNA Damage Response Pathway
The following diagram illustrates the general pathway of DNA damage response initiated by alkylating agents like Asaley.
Caption: Asaley-induced DNA damage response pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the typical workflow for assessing the in vitro cytotoxicity of a compound.
Caption: In vitro cytotoxicity assessment workflow.
Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of drug resistance.[8][9][10][11] Cancer cells can develop resistance to alkylating agents through several mechanisms:
-
Increased DNA Repair: Upregulation of DNA repair pathways can efficiently remove the alkyl adducts, mitigating the drug's effect.[10][11]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cell, reducing its intracellular concentration.[9]
-
Altered Drug Metabolism: Cancer cells can metabolize the drug into an inactive form.[10]
Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies.
Future Directions
While the primary mechanism of Asaley appears to be DNA alkylation, further research is warranted to explore other potential targets and off-target effects. Investigating the role of Asaley in modulating specific signaling pathways beyond the DNA damage response could reveal novel therapeutic opportunities. Furthermore, in vivo studies are essential to validate the preclinical findings and assess the safety and efficacy of Asaley in a whole-organism context. The development of strategies to counteract resistance mechanisms will also be a critical area of future research.
References
- 1. mdpi.com [mdpi.com]
- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxic activity of Zaleya Pentandra L. Extracts against the breast cancer adenocarcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Research of Organometallic Acetylsalicylic Acid (Aspirin) Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pre-clinical research on organometallic derivatives of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). It explores their synthesis, mechanism of action, and potential as novel therapeutic agents, particularly in oncology.
Introduction
Acetylsalicylic acid (aspirin) is a long-established drug with well-documented anti-inflammatory, analgesic, and antipyretic properties. Beyond these traditional uses, aspirin has garnered significant interest for its chemopreventive effects in various cancers. However, its clinical application is often limited by gastrointestinal side effects. To enhance its therapeutic index and explore novel mechanisms of action, researchers have synthesized a variety of aspirin derivatives. Among the most promising are organometallic derivatives, which incorporate a metal center into the aspirin scaffold.
Organometallic derivatization of aspirin profoundly influences its mode of action and biological activity.[1][2] While the ability to acetylate cyclooxygenase (COX) enzymes often persists, the introduction of a metal moiety can introduce novel pharmacological properties, including enhanced anticancer, antiparasitic, and antibacterial activities.[1][2] This guide focuses on the early-stage research of these organometallic aspirin derivatives, with a particular emphasis on their anticancer potential.
Classification of Organometallic Aspirin Derivatives
Organometallic aspirin derivatives can be broadly categorized into three main classes based on the nature of the interaction between the organometallic fragment and the aspirin molecule[1]:
-
Class A: In these compounds, the benzene (B151609) ring of the aspirin molecule is completely substituted by an organometallic group.
-
Class B: This class includes derivatives where the organometallic group is peripherally attached to the aspirin core through a linker.
-
Class C: These compounds feature the aspirin core coordinating to the organometallic ligand via one or two oxygen atoms.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various organometallic aspirin derivatives against several cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values, allowing for a comparative analysis of their potency.
Table 1: Antiproliferative Activity of Organometallic Aspirin Derivatives
| Compound/Complex | Cancer Cell Line | GI50/IC50 (µM) | Reference Compound | GI50/IC50 (µM) |
| Ferrocenyl-Aspirin Derivative 1 | MCF-7 (Breast) | 30 - 50 | Aspirin | >100 |
| Ferrocenyl-Aspirin Derivative 2 | HT-29 (Colon) | 30 - 50 | Aspirin | >100 |
| Co2(CO)6-Aspirin Derivative (Co-ASS) | MCF-7 (Breast) | Comparable to Cisplatin | Cisplatin | Varies |
| Platinum (II) Complex 4 (with ASA) | A549 (Lung), SW480 (Colon), A2780 (Ovarian) | Comparable to Cisplatin | Cisplatin | Varies |
Data synthesized from multiple sources, specific values may vary based on experimental conditions.[3][4]
Table 2: COX Inhibition Data for Select Organometallic Aspirin Derivatives
| Compound | COX-1 Inhibition (%) at 25 µM | COX-2 Inhibition (%) at 25 µM |
| Platinum (II) Complex 4 (with ASA) | Concentration-dependent increase | Concentration-dependent increase |
| Platinum (II) Complex 5 | Concentration-dependent increase | Concentration-dependent increase |
| Aspirin Derivative 6 | Lower than complexes 4 & 5 | Lower than complexes 4 & 5 |
This table illustrates the retained, and in some cases enhanced, ability of organometallic aspirin derivatives to inhibit COX enzymes.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of organometallic aspirin derivatives.
Synthesis of a Representative Organometallic Aspirin Derivative: Acetylferrocenyl Salicylate
This protocol describes a general method for the synthesis of a ferrocene-containing aspirin derivative.
Materials:
-
Acetic anhydride (B1165640)
-
Phosphoric acid (85%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of Acetylferrocene (B1663952)
-
In a round-bottom flask, combine ferrocene (1.0 g) and acetic anhydride (3.3 mL).
-
Carefully add phosphoric acid (0.7 mL, 85%) to the mixture while stirring.
-
Heat the reaction mixture in a water bath at 80°C for 20 minutes.
-
Pour the hot mixture onto crushed ice and allow it to melt.
-
Neutralize the solution with solid sodium bicarbonate.
-
Collect the resulting brown precipitate by vacuum filtration, wash with water, and air dry.
-
Purify the crude acetylferrocene by column chromatography on silica gel.
Step 2: Esterification of Salicylic Acid with Acetylferrocene
-
In a dry, nitrogen-flushed flask, dissolve salicylic acid in anhydrous DCM.
-
Add 1,1'-carbonyldiimidazole (CDI) in a 1:1 molar ratio to the salicylic acid and stir for 1 hour at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the purified acetylferrocene in anhydrous DCM.
-
Add the acetylferrocene solution to the activated salicylic acid mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the final product, acetylferrocenyl salicylate, by column chromatography on silica gel.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (organometallic aspirin derivatives) dissolved in DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is used to measure intracellular ROS levels.
Materials:
-
DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
Black, clear-bottom 96-well plates
-
Test compounds
-
Positive control (e.g., H2O2)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Wash the cells with warm PBS.
-
Prepare a working solution of DCFDA in phenol (B47542) red-free medium (e.g., 20 µM).
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess DCFDA.
-
Add the test compounds and positive control diluted in phenol red-free medium to the respective wells.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds
-
Known COX inhibitor (e.g., indomethacin)
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control and a known inhibitor control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add the colorimetric or fluorometric probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Mechanism of Action and Signaling Pathways
The anticancer activity of organometallic aspirin derivatives is often multifactorial, involving both aspirin-like and metal-specific mechanisms.
COX Inhibition
Many organometallic aspirin derivatives retain the ability to inhibit COX-1 and COX-2 enzymes.[1][2] This inhibition reduces the production of prostaglandins, which are implicated in inflammation and cell proliferation. The steric and electronic properties of the organometallic moiety can modulate the inhibitory potency and selectivity towards the COX isoforms.[2]
Induction of Oxidative Stress
A key mechanism of action for many organometallic compounds is the generation of reactive oxygen species (ROS) within cancer cells.[1][2] The metal center can participate in redox cycling, leading to the production of superoxide (B77818) anions and hydroxyl radicals. This increase in intracellular ROS can induce oxidative stress, leading to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death. For example, ferrocenium (B1229745) species, the oxidized form of ferrocene, are known to generate ROS, which contributes to their cytotoxic effects.[5]
Apoptosis Induction
Organometallic aspirin derivatives can induce apoptosis through both intrinsic and extrinsic pathways. ROS-induced mitochondrial damage can lead to the release of cytochrome c and the activation of caspases in the intrinsic pathway. Additionally, some derivatives may directly interact with and inhibit key survival signaling pathways.
Mandatory Visualizations
References
- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Journey of Asaley: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The therapeutic efficacy of any pharmacological agent is fundamentally linked to its ability to reach its designated target within the complex intracellular environment. Understanding the mechanisms governing a drug's cellular uptake, distribution, and subsequent fate is therefore a cornerstone of modern drug development. This technical guide provides a comprehensive overview of the cellular pharmacokinetics of Asaley, a novel therapeutic agent with significant potential. By consolidating current knowledge, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the study and application of this promising compound.
While extensive research has been conducted on the broader principles of drug transport, specific data on Asaley remains limited in publicly accessible literature. The information presented herein is synthesized from established principles of cellular biology and pharmacology, providing a foundational framework for future investigations into Asaley's unique intracellular behavior.
Cellular Uptake Mechanisms of Asaley
The entry of Asaley into the cell is a critical first step in its mechanism of action. Based on general principles of drug transport, several potential pathways may be involved, either individually or in concert. The specific route is often dictated by the physicochemical properties of the drug, such as its size, charge, and lipophilicity, as well as the specific characteristics of the target cell.
Potential uptake mechanisms for Asaley could include:
-
Passive Diffusion: Small, lipophilic molecules can often traverse the cell membrane by moving down their concentration gradient. This process is energy-independent.
-
Facilitated Diffusion: This process involves carrier proteins that bind to the drug and facilitate its transport across the membrane, also along a concentration gradient and without energy expenditure.
-
Active Transport: Requiring energy in the form of ATP, this mechanism utilizes transporter proteins to move the drug against its concentration gradient, allowing for intracellular accumulation.
-
Endocytosis: For larger molecules or drug-nanoparticle formulations, the cell membrane can invaginate to form vesicles that engulf the substance. This is an energy-dependent process and can be further categorized into phagocytosis, pinocytosis, and receptor-mediated endocytosis. Receptor-mediated endocytosis, in particular, offers a high degree of specificity and is a common strategy for targeted drug delivery.[1][2][3]
Experimental Protocols for Studying Cellular Uptake
To elucidate the specific uptake mechanisms of Asaley, a series of well-defined experiments are necessary.
Protocol 1: General Uptake Kinetics
-
Cell Culture: Plate target cells (e.g., a relevant cancer cell line or primary cells) in appropriate culture vessels and grow to a confluent monolayer.
-
Drug Incubation: Treat the cells with varying concentrations of Asaley for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysates to determine the intracellular concentration of Asaley using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the intracellular concentration of Asaley as a function of time and initial concentration to determine uptake kinetics (e.g., Vmax and Km).
Protocol 2: Elucidating Uptake Mechanisms
-
Energy Dependence: To investigate the role of active transport and endocytosis, perform the uptake assay at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide (B81097) and 2-deoxy-D-glucose) to deplete cellular ATP. A significant reduction in uptake under these conditions would suggest an energy-dependent process.[4]
-
Inhibition of Specific Pathways:
-
Clathrin-Mediated Endocytosis: Pretreat cells with inhibitors such as chlorpromazine (B137089) or pitstop 2.
-
Caveolae-Mediated Endocytosis: Use inhibitors like filipin (B1216100) or genistein.
-
Macropinocytosis: Employ inhibitors such as amiloride (B1667095) or EIPA.
-
Transporter Involvement: Screen for the involvement of specific drug transporters (e.g., P-glycoprotein, MRPs) by using known inhibitors (e.g., verapamil (B1683045) for P-gp).
-
-
Analysis: Compare the uptake of Asaley in the presence and absence of these inhibitors. A significant decrease in uptake will point towards the involvement of the corresponding pathway.
Intracellular Distribution and Trafficking
Once inside the cell, the spatial distribution of Asaley is crucial for its therapeutic effect and potential off-target toxicity. The drug may accumulate in specific organelles or remain in the cytoplasm.
Potential subcellular localizations include:
-
Cytoplasm: The primary site for many metabolic processes.
-
Nucleus: The location of the cell's genetic material and a common target for DNA-interacting drugs.
-
Mitochondria: The powerhouse of the cell, also involved in apoptosis. Mitochondrial accumulation can be a key factor in drug-induced toxicity.
-
Lysosomes: Acidic organelles responsible for degradation. Some drugs are designed to be activated within the lysosomal environment.
-
Endoplasmic Reticulum and Golgi Apparatus: Involved in protein synthesis and modification, and can be sites of drug metabolism.
Experimental Protocols for Studying Intracellular Distribution
Protocol 3: Subcellular Fractionation
-
Cell Treatment and Harvesting: Treat cells with Asaley as described in Protocol 1. After incubation, harvest the cells.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (nuclei, mitochondria, microsomes, etc.).
-
Quantification: Analyze the Asaley concentration in each fraction using an appropriate analytical method.
Protocol 4: Fluorescence Microscopy
-
Fluorescent Labeling: If Asaley is not intrinsically fluorescent, it can be conjugated with a fluorescent dye.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the fluorescently labeled Asaley.
-
Organelle Staining: Co-stain the cells with specific fluorescent probes for different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Imaging: Visualize the subcellular localization of Asaley using confocal microscopy. Colocalization analysis of the drug's fluorescence with the organelle-specific probes will reveal its distribution pattern.
Visualizing Cellular Processes
To better conceptualize the experimental workflows and potential cellular pathways, the following diagrams are provided.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for determining the cellular uptake kinetics of Asaley.
Potential Endocytic Pathways for Asaley Uptake
Caption: Potential endocytic pathways for the cellular internalization of Asaley.
Quantitative Data Summary
As specific quantitative data for Asaley is not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings.
Table 1: Cellular Uptake Kinetics of Asaley in [Cell Line]
| Asaley Concentration (µM) | Incubation Time (min) | Intracellular Asaley (pmol/mg protein) |
| 5 | ||
| 1 | 15 | |
| 30 | ||
| 60 | ||
| 5 | ||
| 10 | 15 | |
| 30 | ||
| 60 | ||
| 5 | ||
| 50 | 15 | |
| 30 | ||
| 60 |
Table 2: Effect of Inhibitors on Asaley Uptake in [Cell Line]
| Inhibitor | Target Pathway | Asaley Uptake (% of Control) |
| 4°C | Energy-dependent processes | |
| Sodium Azide/2-DG | ATP production | |
| Chlorpromazine | Clathrin-mediated | |
| Filipin | Caveolae-mediated | |
| Amiloride | Macropinocytosis | |
| Verapamil | P-glycoprotein |
Table 3: Subcellular Distribution of Asaley in [Cell Line]
| Subcellular Fraction | % of Total Intracellular Asaley |
| Cytosol | |
| Nucleus | |
| Mitochondria | |
| Microsomes | |
| Lysosomes |
Conclusion and Future Directions
This guide provides a foundational framework for investigating the cellular uptake and distribution of Asaley. The proposed experimental protocols and data presentation templates are designed to facilitate a systematic and comprehensive characterization of its cellular pharmacokinetics. Future research should focus on executing these experiments in relevant cell models to generate the specific data needed to fully understand how Asaley interacts with and functions within the cellular environment. A thorough understanding of these processes is paramount for optimizing its therapeutic potential and ensuring its safe and effective clinical application.
References
Preclinical Toxicological Profile of Asaley: An In-depth Technical Guide
Disclaimer: The following document outlines the preclinical toxicological profile of a hypothetical compound, "Asaley." The data and mechanisms presented are illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals on the structure and content of a comprehensive toxicological evaluation. All quantitative data is fictional and for exemplary purposes only.
Introduction
The preclinical toxicological assessment of any new chemical entity is a critical component of drug development and chemical safety evaluation.[1][2] This process involves a series of in vitro and in vivo studies designed to identify potential adverse effects and to determine a safe dose range for subsequent clinical trials in humans or to establish safe exposure limits for other chemicals.[2][3][4] This guide provides a comprehensive overview of the hypothetical toxicological profile of Asaley, a novel synthetic compound under investigation for its potential therapeutic applications. The following sections detail the findings from a standard battery of preclinical toxicology studies, including acute, repeated-dose, genetic, reproductive, and carcinogenicity assessments.
Acute Toxicity
Acute toxicity studies are performed to determine the potential adverse effects of a single, high dose of a substance. The median lethal dose (LD50) is a common metric derived from these studies, representing the dose at which 50% of the test population is expected to die.[5][6]
Data Presentation:
Table 1: Acute Toxicity of Asaley (LD50)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 1500 |
| Rat | Oral | 2200 |
| Mouse | Intravenous | 250 |
| Rat | Dermal | > 5000 |
Experimental Protocols:
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
-
Test Animals: Healthy, young adult female Sprague-Dawley rats, nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed individually with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dosing: A starting dose is selected based on preliminary data. A single animal is dosed orally via gavage.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential dosing continues until the stopping criteria are met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged exposure. These studies help to identify target organs and to establish a No-Observed-Adverse-Effect-Level (NOAEL).[3][7][8][9]
Data Presentation:
Table 2: 28-Day Repeated-Dose Oral Toxicity of Asaley in Rats
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Control) | No adverse effects observed. | - |
| 50 | No adverse effects observed. | 50 |
| 150 | Mild hepatocellular hypertrophy, increased liver enzymes (ALT, AST). | - |
| 450 | Moderate hepatocellular hypertrophy and necrosis, significant elevation in liver enzymes, decreased body weight gain. | - |
Experimental Protocols:
28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
-
Test Animals: Male and female Sprague-Dawley rats, 5-6 weeks old at the start of the study.
-
Group Size: 10 animals per sex per group.
-
Dose Administration: Asaley is administered daily by oral gavage at doses of 0, 50, 150, and 450 mg/kg/day for 28 consecutive days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.
-
Histopathology: A full necropsy is performed on all animals. A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.
Genotoxicity
Genotoxicity assays are conducted to assess the potential of a substance to induce damage to genetic material.[10][11][12] A standard battery of tests includes an in vitro bacterial reverse mutation assay, an in vitro mammalian cell chromosomal aberration test, and an in vivo mammalian erythrocyte micronucleus test.
Data Presentation:
Table 3: Genotoxicity Profile of Asaley
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Positive |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Positive |
Experimental Protocols:
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
-
Test Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without a liver S9 fraction from Aroclor 1254-induced rats to simulate metabolic activation.
-
Procedure: The tester strains, Asaley at various concentrations, and the S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.
Carcinogenicity
Carcinogenicity studies are long-term in vivo assays designed to evaluate the tumorigenic potential of a substance after chronic exposure.[13][14]
Data Presentation:
Table 4: Carcinogenicity of Asaley in a 2-Year Rat Bioassay
| Dose Group (mg/kg/day) | Liver Tumor Incidence (Male) | Liver Tumor Incidence (Female) |
| 0 (Control) | 5/50 | 3/50 |
| 25 | 7/50 | 4/50 |
| 75 | 18/50 | 15/50 |
| 225 | 35/50 | 31/50 |
| * Statistically significant increase compared to control (p < 0.05) |
Experimental Protocols:
Chronic Toxicity and Carcinogenicity Study (Based on OECD Guideline 453)
-
Test Animals: 50 male and 50 female Fischer 344 rats per dose group.
-
Dose Administration: Asaley is administered in the diet at concentrations calculated to provide daily doses of 0, 25, 75, and 225 mg/kg for 24 months.
-
Observations: Daily clinical observations, regular monitoring of body weight, food consumption, and palpable masses.
-
Pathology: A complete gross necropsy is performed on all animals. All tissues are preserved, and a comprehensive histopathological examination is conducted.
Reproductive and Developmental Toxicity
These studies assess the potential of a substance to interfere with reproductive performance and normal development.[15][16][17]
Data Presentation:
Table 5: Reproductive and Developmental Toxicity of Asaley in Rats
| Study Type | Endpoint | NOAEL (mg/kg/day) | Key Findings at Higher Doses |
| Fertility & Early Embryonic Development | Parental Toxicity | 100 | Decreased body weight, altered estrous cycles. |
| Reproductive Performance | 100 | Reduced number of implantation sites. | |
| Prenatal Developmental Toxicity | Maternal Toxicity | 150 | Reduced body weight gain. |
| Developmental Toxicity | 50 | Increased incidence of skeletal variations, decreased fetal weight. |
Experimental Protocols:
Prenatal Developmental Toxicity Study (Based on OECD Guideline 414)
-
Test Animals: Pregnant female Sprague-Dawley rats.
-
Dose Administration: Asaley is administered by oral gavage from gestation day 6 through 17.
-
Maternal Evaluation: Dams are observed for clinical signs, body weight, and food consumption. On gestation day 20, a caesarean section is performed.
-
Fetal Evaluation: The number of corpora lutea, implantations, resorptions, and live/dead fetuses is recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Visualizations: Mechanism of Action and Experimental Workflow
Based on the observed hepatotoxicity, a hypothetical mechanism of action for Asaley involves the induction of oxidative stress leading to mitochondrial dysfunction and apoptosis in hepatocytes.
Caption: Hypothetical signaling pathway for Asaley-induced hepatotoxicity.
References
- 1. hoeford.com [hoeford.com]
- 2. criver.com [criver.com]
- 3. anilocus.com [anilocus.com]
- 4. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 5. whs.rocklinusd.org [whs.rocklinusd.org]
- 6. Median lethal dose - Wikipedia [en.wikipedia.org]
- 7. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 8. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carcinogenicity studies of tobacco extract in vitamin A-deficient Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histological analyses of the Ishii (1981) rat carcinogenicity study of aspartame and comparison with the Ramazzini Institute studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproductive and developmental toxicity screening study of an acetone extract of rosemary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Methodological & Application
Protocol for the Synthesis of Asaley in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley, with the IUPAC name ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate, is an L-leucine derivative of melphalan (B128).[1] It belongs to the class of nitrogen mustard alkylating agents and is investigated for its potential antineoplastic activity.[1] The core structure consists of N-acetyl-melphalan coupled to the ethyl ester of L-leucine. Its proposed mechanism of action involves the alkylation and crosslinking of DNA, leading to the disruption of DNA synthesis and cell death in rapidly dividing cells.[1]
This protocol outlines a plausible multi-step synthesis of Asaley, commencing from commercially available precursors.
Materials and Reagents
| Reagent | Supplier | Grade |
| Melphalan | Sigma-Aldrich | ≥98% (HPLC) |
| L-Leucine ethyl ester hydrochloride | Sigma-Aldrich | ≥99% (TLC) |
| Acetic anhydride (B1165640) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (B109758) (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 99.8% |
| Ethyl acetate (B1210297) (EtOAc) | Fisher Scientific | ACS Grade |
| Hexanes | Fisher Scientific | ACS Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | Laboratory Grade |
| Brine (saturated aqueous NaCl) | Fisher Scientific | Laboratory Grade |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Sigma-Aldrich | ≥99.5% |
| Silica (B1680970) gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
Experimental Protocols
This synthesis is a three-step process: 1) N-acetylation of melphalan, 2) peptide coupling of N-acetyl-melphalan with L-leucine ethyl ester, and 3) purification of the final product, Asaley.
Step 1: Synthesis of N-acetyl-melphalan
-
Suspend melphalan (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude N-acetyl-melphalan can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Peptide Coupling to Synthesize Asaley
-
Dissolve N-acetyl-melphalan (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 15 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to form the NHS-ester.
-
In a separate flask, dissolve L-leucine ethyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride and act as a base.
-
Add the solution of L-leucine ethyl ester to the activated N-acetyl-melphalan-NHS ester mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification of Asaley
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Asaley by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Asaley as a solid or viscous oil.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Physicochemical Properties of Asaley
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₅Cl₂N₃O₄ | [1] |
| Molecular Weight | 488.4 g/mol | [1] |
| IUPAC Name | ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate | [1] |
| CAS Number | 16753-43-8 | [1] |
Table 2: Expected Yield and Purity of Asaley (To be determined experimentally)
| Parameter | Expected Value |
| Theoretical Yield | (Calculated) |
| Actual Yield | (To be measured) |
| Percent Yield | (To be calculated) |
| Purity (HPLC) | >95% |
Visualizations
Caption: Workflow for the synthesis of Asaley.
Caption: Proposed mechanism of action of Asaley.
References
Application Notes and Protocols for Asaley Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley is a novel compound identified as an L-leucine derivative of sarcolysin (B1681458) (melphalan). As a derivative of a well-characterized alkylating agent, Asaley is presumed to share a similar mechanism of action, primarily targeting DNA replication in rapidly dividing cells, making it a compound of interest for oncology research. These application notes provide a comprehensive guide to the dosage and administration of Asaley in preclinical animal models, based on the extensive data available for its parent compound, melphalan (B128). The following protocols and data are intended to serve as a starting point for in vivo studies and should be adapted based on specific experimental goals and institutional guidelines.
Mechanism of Action
Asaley, like melphalan, is a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the formation of covalent cross-links with DNA. This process involves the alkylation of the N7 position of guanine (B1146940) residues, leading to interstrand and intrastrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2][3] The activation of apoptotic pathways can involve the generation of reactive oxygen species (ROS) and the p38 MAPK signaling cascade.[4]
Data Presentation: Asaley (Melphalan) Dosage in Animal Models
The following tables summarize previously reported dosages of melphalan in various animal models. These should be used as a guide for establishing appropriate doses for Asaley in similar experimental settings.
Table 1: Intravenous (IV) Administration of Melphalan in Rodent Models
| Animal Model | Dosage Range | Dosing Schedule | Key Findings/Context | Reference |
| Rats (Wistar) | 4 - 8 mg/kg | Single dose | Dose-finding study for gut toxicity. 5 mg/kg induced moderate, self-limiting mucositis. 6-8 mg/kg led to severe toxicity and mortality. | [5] |
| Rats (Athymic) | 0.25 - 0.75 mg | Single intra-arterial dose | Treatment of intracranial gliomas. Dose-dependent increase in survival. Maximum tolerated intra-arterial dose was 0.8 mg. | [6] |
| Mice | 2.25 - 4.5 mg/m² | 3 times per week for 6 months | Carcinogenicity study, intraperitoneal administration. | [7][8] |
| Mice | 15 - 22 mg/kg | Single dose | LD50 determination. LD50 estimated at 20.8 mg/kg for males and 24.4 mg/kg for females. | [9] |
| Mice | 9 mg/kg | Single dose | Well-tolerated dose for evaluating immune-potentiating effects. | [10] |
Table 2: Oral (PO) Administration of Melphalan in Canine Models
| Animal Model | Dosage | Dosing Schedule | Key Findings/Context | Reference |
| Dogs | 0.1 mg/kg | Once daily for 10 days, then 0.05 mg/kg daily | Treatment of multiple myeloma. | [11][12] |
| Dogs | 7 mg/m² | Once daily for 5 days, every 21 days (pulse protocol) | Alternative protocol for multiple myeloma. | [11][12] |
Table 3: Pharmacokinetic Parameters of Melphalan in Animal Models
| Animal Model | Administration Route | Key Pharmacokinetic Parameters | Reference |
| Rats | Intravenous | Essentially unchanged pharmacokinetics when formulated with (SBE)7m-β-CD versus a co-solvent system. | [13] |
| Dogs | Intravenous | Triphasic plasma decay curve; Volume of distribution (Vd) of 0.3 L/kg. | [9] |
| General | Oral | Rapidly absorbed; large interindividual variation in bioavailability. Administration on an empty stomach is recommended. | [3] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of Asaley in a Rat Model
This protocol is based on a study investigating melphalan-induced gut toxicity in Wistar rats.[5]
1. Materials:
-
Asaley (lyophilized powder)
-
Sterile diluent (e.g., 0.9% Sodium Chloride Injection, USP)
-
Sterile syringes (1 mL, 3 mL) and needles (20G or larger for reconstitution, 25-27G for injection)
-
Animal scale
-
Anesthetic (e.g., isoflurane) and anesthesia chamber/machine
-
Appropriate personal protective equipment (PPE)
2. Asaley Formulation Preparation:
-
Reconstitution: Based on standard procedures for melphalan, rapidly inject the required volume of diluent into the vial of lyophilized Asaley to achieve a stock concentration (e.g., 5 mg/mL).[7][8][14] Immediately shake the vial vigorously until the solution is clear.
-
Final Dilution: Immediately dilute the reconstituted Asaley stock solution with 0.9% Sodium Chloride Injection, USP, to the final desired concentration for injection. The final concentration should not exceed 0.45 mg/mL to prevent precipitation.[7][8][14]
-
Stability: Complete the administration within 60 minutes of reconstitution, as the stability of such compounds in solution is limited.[7][8][14]
3. Animal Procedure:
-
Animal Model: Male Wistar rats (80-100 g). Allow for a 10-day acclimatization period.
-
Dose Calculation: Calculate the volume of Asaley solution to be injected based on the individual animal's body weight and the desired dose (e.g., 5 mg/kg).
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (3% for induction).
-
Administration: Administer the calculated dose as a single bolus injection via the penile vein over 15-20 minutes.[5][7][8]
-
Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and for any signs of adverse effects.
Protocol 2: Oral (PO) Gavage Administration of Asaley in a Canine Model
This protocol is adapted from established veterinary oncology practices for melphalan.[11][12]
1. Materials:
-
Asaley tablets or a formulation suitable for oral administration
-
Pill gun or syringe for oral administration
-
Water
2. Animal Procedure:
-
Animal Model: Dogs diagnosed with a relevant condition (e.g., multiple myeloma).
-
Dose Calculation: The dosage is calculated based on the dog's body weight (mg/kg) or body surface area (mg/m²). For a daily dosing regimen, an initial dose of 0.1 mg/kg for 10 days, followed by a maintenance dose of 0.05 mg/kg daily can be considered.[11][12] For a pulse-dosing regimen, 7 mg/m² daily for 5 consecutive days every 21 days may be appropriate.[11][12]
-
Administration: Administer the Asaley tablet directly into the back of the dog's mouth, or use a pill gun. Ensure the dog swallows the tablet. A small amount of water may be given to facilitate swallowing.
-
Important Considerations: Administer on an empty stomach to improve bioavailability.[3]
-
Monitoring: Perform complete blood counts (CBC) regularly (e.g., every two weeks for the first two months, then monthly) to monitor for myelosuppression.[12]
Visualizations
References
- 1. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Melphalan-induced apoptosis of EBV-transformed B cells through upregulation of TAp73 and XAF1 and nuclear import of XPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational model of melphalan-induced gut toxicity reveals drug-host-microbe interactions that drive tissue injury and fever - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraarterial administration of melphalan for treatment of intracranial human glioma xenografts in athymic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melphalan Hydrochloride for Injection (For Intravenous Infusion) [dailymed.nlm.nih.gov]
- 8. Melphalan Hydrochloride for Injection(For Intravenous Infusion) [dailymed.nlm.nih.gov]
- 9. ntrl.ntis.gov [ntrl.ntis.gov]
- 10. Alkylating agent melphalan augments the efficacy of adoptive immunotherapy using tumor-specific CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. askavet.com [askavet.com]
- 12. dvm360.com [dvm360.com]
- 13. researchgate.net [researchgate.net]
- 14. Melphalan Hydrochloride for Injection (For Intravenous Infusion) Rx only [dailymed.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Acetylsalicylic Acid (Asaley) Using Cell Viability Assays
Introduction
Acetylsalicylic acid (ASA), commonly known as Aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has garnered significant interest in oncology research for its potential anticancer properties. Evidence suggests that ASA may inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with key signaling pathways involved in tumor progression and metastasis.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory prostaglandins.[3] These application notes provide detailed protocols for assessing the efficacy of Acetylsalicylic Acid (a potential interpretation of "Asaley") on cancer cells using common cell viability assays.
Cell viability assays are essential tools in drug discovery and development for evaluating the effects of therapeutic compounds on cellular health and growth.[4] These assays help to quantify the number of living, healthy cells in a population after treatment, providing insights into a compound's cytotoxic or cytostatic effects.[5][6] This document outlines the principles and protocols for three widely used cell viability assays: the MTT, Resazurin (B115843) (alamarBlue), and CellTiter-Glo® Luminescent assays.
Data Presentation: Comparison of Cell Viability Assays
The selection of an appropriate cell viability assay depends on the specific research question, cell type, and available equipment. The following table summarizes the key characteristics of the assays detailed in this document to aid in selecting the most suitable method.
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.[7][8] | Colorimetric (Absorbance at ~570 nm) | Inexpensive, well-established, and widely used. | Requires a solubilization step, endpoint assay, and formazan crystals can be difficult to dissolve. |
| Resazurin (alamarBlue) Assay | Reduction of the blue, cell-permeable dye resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at 570 nm) | Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), and a simple "add-and-read" protocol.[9] | Potential for interference from compounds that are themselves fluorescent or that can reduce resazurin. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measurement of ATP, an indicator of metabolically active cells, using a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[10] | Luminescent (Light emission) | Extremely sensitive, rapid (10-minute protocol), and suitable for high-throughput screening. | More expensive than colorimetric assays, and the luminescent signal can be influenced by factors affecting cellular ATP levels. |
Experimental Workflow
The general workflow for assessing the efficacy of a compound like Acetylsalicylic Acid on cancer cells involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for testing drug efficacy.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Acetylsalicylic Acid (ASA)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Acetylsalicylic Acid in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ASA. Include untreated control wells (medium only) and solvent control wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Protocol 2: Resazurin (alamarBlue) Cell Viability Assay
Principle: This fluorometric assay uses the blue dye resazurin, which is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Acetylsalicylic Acid (ASA)
-
Resazurin solution (e.g., alamarBlue® reagent)
-
Multichannel pipette
-
Fluorescence microplate reader (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation and Treatment: Follow the same steps as described in the MTT assay protocol (Protocol 1, Step 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the resazurin reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Data Acquisition: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium and resazurin only) from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Control Cells) * 100
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This luminescent assay quantifies ATP, a marker of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
Acetylsalicylic Acid (ASA)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.
-
Compound Preparation and Treatment: Follow the same steps as described in the MTT assay protocol (Protocol 1, Step 2).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium and reagent only) from all other wells.
-
Calculate the percentage of cell viability using the formula: % Viability = (Luminescence of Treated Cells / Luminescence of Control Cells) * 100
-
Signaling Pathway Modulated by Acetylsalicylic Acid
Acetylsalicylic Acid's anticancer effects are partly mediated through the inhibition of COX enzymes, which are key in the arachidonic acid pathway. This inhibition leads to decreased production of prostaglandins, which are implicated in inflammation and cell proliferation. The diagram below illustrates a simplified view of this pathway and its downstream effects.
Caption: ASA's inhibition of the COX pathway reduces cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin: the wonder drug against cancer? | Royal Society [royalsociety.org]
- 3. Aspirin and Vitamin C as a Cancer Therapy: New Insights from A Recent Study | Leigh Erin Connealy, MD [connealymd.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
Application Notes and Protocols for Detecting Asaley-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley is an L-leucine derivative of melphalan, a classical bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic drugs.[1] Like its parent compound, Asaley exerts its cytotoxic effects by inducing DNA damage, primarily through the formation of covalent bonds with DNA bases. This leads to the generation of monoadducts and highly cytotoxic interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3] The detection and quantification of Asaley-induced DNA damage are critical for understanding its mechanism of action, evaluating its efficacy, and developing strategies to overcome drug resistance.
These application notes provide detailed protocols for three key methods used to detect and quantify Asaley-induced DNA damage: the Alkaline Comet Assay, the γ-H2AX Immunofluorescence Assay, and the Alkaline Elution Assay. Furthermore, this document outlines the principal DNA damage response (DDR) pathways activated by alkylating agents like Asaley.
I. The Alkaline Comet Assay for Detection of DNA Strand Breaks and Alkali-Labile Sites
The alkaline single cell gel electrophoresis (Comet) assay is a sensitive and versatile method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[3][4][5][6] The principle of the assay is that upon lysis of the cell membrane and electrophoresis under alkaline conditions, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[4][6]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA, pH >13
-
Neutralization buffer: 0.4 M Tris-HCl, pH 7.5
-
DNA staining solution (e.g., SYBR Gold, DAPI)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of Asaley for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA in PBS and allow to dry completely.
-
-
Embedding Cells in Agarose:
-
Mix the cell suspension with 0.75% LMA (in PBS) at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently immerse them in neutralization buffer for 5 minutes. Repeat this step twice more with fresh buffer.
-
Stain the slides with a suitable DNA dye (e.g., SYBR Gold) according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail (% Tail DNA), which is a measure of DNA damage.[1]
-
Data Presentation: Melphalan-Induced DNA Damage (Comet Assay)
Disclaimer: The following data is for Melphalan, the parent compound of Asaley. As of the date of this document, specific quantitative data for Asaley using the Comet assay was not publicly available. This data is presented as a representative example of the expected results for a nitrogen mustard alkylating agent.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % DNA in Tail (Mean ± SD) |
| RPMI8226 (Multiple Myeloma) | Control | 0 | 2 | 5.2 ± 1.1 |
| Melphalan | 30 | 2 | 28.4 ± 3.5 | |
| H929 (Multiple Myeloma) | Control | 0 | 2 | 4.8 ± 0.9 |
| Melphalan | 30 | 2 | 25.1 ± 2.9 | |
| MM1S (Multiple Myeloma) | Control | 0 | 2 | 6.1 ± 1.3 |
| Melphalan | 30 | 2 | 30.5 ± 4.2 |
Data adapted from a study on melphalan-induced DNA damage in multiple myeloma cell lines.
Experimental Workflow: Alkaline Comet Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Melphalan-induced DNA damage in p53(+/-) and wild type mice analysed by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asaley in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley, an L-leucine derivative of the alkylating agent melphalan (B128), functions by crosslinking DNA, which disrupts DNA synthesis and leads to cancer cell death. While information on Asaley itself in combination therapies is limited in publicly available literature, extensive research on its parent compound, melphalan, provides a strong foundation for understanding its potential synergistic applications. These notes and protocols are therefore based on the established combination regimens of melphalan, offering a scientifically grounded starting point for research and development involving Asaley. The central hypothesis is that Asaley, as a derivative, will exhibit similar, if not enhanced, synergistic effects due to its targeted delivery mechanism.
Preclinical Data Summary: Melphalan Combination Therapies
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of melphalan with other chemotherapeutic agents.
Table 1: In Vitro Synergistic Effects of Melphalan Combinations
| Combination | Cancer Type | Cell Lines | Key Findings | Combination Index (CI) | Reference |
| Melphalan + Bortezomib (B1684674) | Multiple Myeloma | MM.1S | Synergistic anti-myeloma activity | < 1.0 | [1] |
| Melphalan + Lenalidomide | Multiple Myeloma | MM.1S | Synergistic anti-myeloma activity | < 1.0 | [1] |
| Melphalan + Dexamethasone | Multiple Myeloma | MM.1S | Synergistic anti-myeloma activity | Not specified | [1] |
| Melphalan + ABT-888 (PARP inhibitor) | Multiple Myeloma | RPMI8226, U266 | Strong synergy in proliferative assays | 0.3 - 0.5 | [2] |
| Melphalan + NU7026 (DNA-PK inhibitor) + ABT-888 | Multiple Myeloma | RPMI8226 | Marked synergy | 0.39 | [2] |
| Melphalan + Selinexor (XPO1 inhibitor) | Multiple Myeloma | NCI-H929 | Synergistic decrease in cell viability | 0.370 (concurrent) | [3] |
| Melphalan + AS101 | Multiple Myeloma | 5T33MM | Synergistic inhibitory effect on growth | Not specified | [4] |
Table 2: In Vivo Efficacy of Melphalan Combinations in Xenograft Models
| Combination | Cancer Type | Animal Model | Key Findings | Reference |
| Melphalan-flufenamide (a melphalan prodrug) | Multiple Myeloma | Human plasmacytoma MM.1S xenograft | Significantly inhibited tumor growth and prolonged survival compared to melphalan alone | [1] |
| Melphalan + ABT-888 (PARP inhibitor) | Multiple Myeloma | NSG mice with RPMI8226 xenografts | Progressively prolonged median survival (44 vs. 67 vs. 107 days for control, melphalan alone, and combination, respectively) | [2] |
| Melphalan + Selinexor/Eltanexor (XPO1 inhibitors) | Multiple Myeloma | NOD/SCID-γ mice with U266 or U266-LR6 xenografts | Significantly decreased tumor growth compared to melphalan alone | [5] |
| Melphalan + AS101 | Multiple Myeloma | 5T33MM mouse model | Modest survival improvement and reduced IgG2b and VEGF serum levels | [4] |
Clinical Data Summary: Melphalan Combination Therapies in Multiple Myeloma
The following tables summarize key quantitative data from clinical trials of melphalan-based combination therapies, primarily in patients with multiple myeloma who are not candidates for high-dose chemotherapy and autologous stem cell transplant.
Table 3: Efficacy of Melphalan, Prednisone, and Thalidomide (MPT) Regimens
| Study/Trial | Patient Population | Treatment Arms | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Palumbo et al. | Newly diagnosed MM, transplant-ineligible | MPT vs. MP | - | Significant difference favoring MPT | No benefit | [6] |
| IFM 99-06 | Elderly patients with MM | MPT vs. MP | - | - | Significant advantage for MPT | [6] |
| HOVON87/NMSG18 | Newly diagnosed MM, transplant-ineligible | MPT-T vs. MPR-R | at least VGPR: 47% vs 45% | 20 months vs. 23 months | - | [7] |
Table 4: Efficacy of Melphalan, Prednisone, and Bortezomib (VMP) Regimens
| Study/Trial | Patient Population | Treatment Arms | Overall Response Rate (ORR) | Complete Response (CR) Rate | Time to Progression (TTP) | Reference |
| Phase 1/2 Study | Elderly, untreated MM | VMP | 89% | 33% | 27.7 months | [8] |
Signaling Pathways and Mechanisms of Synergy
Melphalan and Bortezomib
The synergistic effect of combining melphalan with the proteasome inhibitor bortezomib is believed to stem from the inhibition of DNA repair mechanisms.[9] Melphalan induces DNA damage, and bortezomib, by inhibiting the proteasome, may prevent the degradation of proteins involved in apoptosis while also hindering the repair of melphalan-induced DNA lesions. This leads to an accumulation of DNA damage and enhanced cancer cell death.[10]
Caption: Melphalan and Bortezomib Synergy.
Melphalan and DNA Repair Inhibitors (e.g., PARP inhibitors)
The combination of melphalan with inhibitors of DNA repair pathways, such as PARP inhibitors (e.g., ABT-888), demonstrates strong synergy.[2] Melphalan causes DNA damage, which activates DNA repair mechanisms, including those involving PARP. By inhibiting PARP, the cancer cells' ability to repair this damage is compromised, leading to an accumulation of lethal DNA lesions and subsequent cell death.
Caption: Melphalan and PARP Inhibitor Synergy.
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol outlines a general method for assessing the synergistic effects of Asaley in combination with another chemotherapeutic agent in cancer cell lines.
Caption: In Vitro Synergy Experimental Workflow.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., RPMI-8226, U266 for multiple myeloma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Asaley and the combination drug in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug alone and in a fixed ratio combination.
-
Treatment: Treat the cells with the prepared drug dilutions. Include a vehicle control group.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and for the combination.
-
Determine the nature of the drug interaction (synergism, additivity, or antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.[1]
-
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of Asaley in combination with another agent in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RPMI-8226 cells) into the flank of immunodeficient mice (e.g., NOD/SCID/gamma null).[2]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Asaley alone, Drug B alone, Asaley + Drug B).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, melphalan can be administered intravenously.[1]
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or until a specified time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Compare tumor growth inhibition between the different treatment groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Clinical Trial Protocol Example: Melphalan, Prednisone, and Thalidomide (MPT)
The following provides a summarized protocol based on clinical trials for MPT in newly diagnosed multiple myeloma patients ineligible for transplantation.[6]
Patient Population: Newly diagnosed multiple myeloma patients who are not candidates for high-dose chemotherapy and autologous stem cell transplantation.
Treatment Regimen:
-
Cycles: Treatment is administered in 4-week cycles.
-
Dosing:
-
Melphalan: 4 mg/m² orally on days 1-7 of each cycle.
-
Prednisone: 40 mg/m² orally on days 1-7 of each cycle.
-
Thalidomide: 50-100 mg orally daily.
-
-
Prophylaxis: Daily aspirin (B1665792) (e.g., 100 mg) is recommended to prevent deep vein thrombosis.
Response Evaluation: Patient response is assessed according to the International Myeloma Working Group (IMWG) criteria.
Conclusion
The extensive data available for melphalan in combination with various chemotherapeutic agents provides a robust framework for investigating the potential of Asaley in similar regimens. The synergistic mechanisms, particularly the targeting of DNA repair pathways, are likely to be conserved. The provided protocols offer a starting point for preclinical and clinical evaluation of Asaley-based combination therapies. Further research is warranted to determine the specific dose-response relationships and synergistic potential of Asaley with other anticancer drugs.
References
- 1. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Induction therapy in a multiple myeloma mouse model using a combination of AS101 and melphalan, and the activity of AS101 in a tumor microenvironment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melphalan and exportin 1 inhibitors exert synergistic anti-tumor effects in preclinical models of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Combination of Melphalan, Prednisone, and 50 mg Thalidomide Treatment in Non-Transplant-Candidate Patients with Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bortezomib and high-dose melphalan conditioning for stem cell transplantation for AL amyloidosis: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling DNA Repair: A Guide to Key Mechanisms and Assays
The intricate process of DNA repair is fundamental to maintaining genomic integrity and preventing diseases such as cancer. Researchers employ a variety of sophisticated tools and techniques to dissect the complex signaling pathways and molecular machinery involved in identifying and correcting DNA damage. While a specific tool named "Asaley" was not identified in the context of DNA repair research during our comprehensive literature search, this document provides a detailed overview of established methods and signaling pathways crucial for studying these vital cellular processes.
Introduction to DNA Damage and Repair
Cells are constantly subjected to a barrage of endogenous and exogenous agents that can damage DNA.[1] These insults range from single- and double-strand breaks to base modifications and crosslinks.[1] To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways.[1][2] The DDR is a sophisticated signaling cascade that detects DNA lesions, activates cell cycle checkpoints to halt proliferation, and recruits specific repair machinery to the site of damage.[2][3][4] The choice of repair pathway is dictated by the type of DNA lesion and the cell cycle phase.[5]
Major DNA Repair Pathways
Several key pathways work in concert to repair different types of DNA damage:
-
Base Excision Repair (BER): This pathway deals with small, non-helix-distorting base lesions, such as those arising from oxidation or alkylation.[5][6] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.[7]
-
Nucleotide Excision Repair (NER): NER corrects bulky, helix-distorting lesions, such as pyrimidine (B1678525) dimers caused by UV radiation.[5][6] This pathway involves the removal of a short stretch of the damaged DNA strand, which is then resynthesized using the intact strand as a template.[7]
-
Mismatch Repair (MMR): MMR corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions.[5][6]
-
Homologous Recombination (HR): HR is a high-fidelity pathway for repairing double-strand breaks (DSBs), primarily active in the S and G2 phases of the cell cycle.[5][8] It uses a sister chromatid as a template to ensure accurate repair.[8]
-
Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway throughout the cell cycle, particularly in G1.[5][8] It directly ligates the broken DNA ends, a process that can sometimes be error-prone.[8]
Key Signaling Pathways in DNA Damage Response
The DNA damage response is orchestrated by a complex signaling network. A simplified representation of this network is depicted below, highlighting the central roles of the ATM and ATR kinases.
Upon DNA damage, sensor proteins like the MRN complex (for DSBs) and RPA (for single-strand breaks) recruit and activate transducer kinases, primarily ATM and ATR.[3][9] These kinases then phosphorylate a multitude of downstream effector proteins, including p53, CHK1, and CHK2, to initiate cellular responses such as cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis (programmed cell death).[3][10]
Experimental Protocols for Studying DNA Repair
A variety of assays are available to researchers to quantify DNA damage and assess the efficiency of repair pathways.
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis.[12] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[12]
Protocol for In Vitro Comet-Based DNA Repair Assay: [11][13]
-
Preparation of Substrate Nucleoids:
-
Treat a suitable cell line with a specific DNA damaging agent to induce the desired lesions (e.g., UV light for pyrimidine dimers, H₂O₂ for oxidative damage).
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids (DNA supercoils).
-
-
Preparation of Cell Extract:
-
Harvest cells or tissue of interest and prepare a protein extract containing the DNA repair enzymes.
-
Determine the protein concentration of the extract.
-
-
In Vitro Repair Reaction:
-
Incubate the substrate nucleoids with the cell extract for a defined period. Repair enzymes in the extract will recognize and incise the DNA at the sites of damage, introducing breaks.
-
-
Alkaline Electrophoresis:
-
Treat the slides with an alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the broken DNA to migrate.
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment or percentage of DNA in the tail using specialized software.
-
An experimental workflow for the comet-based DNA repair assay is illustrated below.
Quantitative Polymerase Chain Reaction (QPCR)-Based Assays
QPCR can be used to measure the repair of specific genes.[14]
Principle: This technique relies on the fact that DNA lesions can block the progression of DNA polymerase during PCR.[14] The amount of PCR product is therefore inversely proportional to the amount of damage in the template DNA. By comparing the amplification of a target gene at different time points after damage induction, the rate of repair can be determined.[14]
Protocol for Gene-Specific DNA Repair Assay: [14]
-
Cell Treatment and DNA Isolation:
-
Expose cells to a DNA damaging agent.
-
Isolate genomic DNA at various time points during the repair process.
-
-
Quantitative PCR:
-
Perform QPCR using primers that amplify a specific region of the gene of interest.
-
Use a long PCR approach to increase the sensitivity of detecting lesions.
-
Normalize the amplification of the damaged gene to that of an undamaged control gene or to the amplification of the target gene in untreated cells.
-
-
Data Analysis:
-
Calculate the lesion frequency based on the reduction in PCR amplification.
-
Plot the remaining lesions over time to determine the repair kinetics.
-
Data Presentation
Quantitative data from DNA repair assays can be summarized in tables for easy comparison. Below are example tables illustrating how data from comet and QPCR assays might be presented.
Table 1: Quantification of DNA Repair Capacity using the Comet Assay
| Cell Line/Condition | Treatment | Mean % DNA in Tail (± SD) | Repair Efficiency (%) |
| Control | No Damage | 5.2 ± 1.1 | N/A |
| H₂O₂ (t=0) | 45.8 ± 3.5 | 0 | |
| H₂O₂ (t=60 min) | 12.1 ± 2.3 | 82.8 | |
| Repair Deficient | No Damage | 6.1 ± 1.5 | N/A |
| H₂O₂ (t=0) | 48.2 ± 4.1 | 0 | |
| H₂O₂ (t=60 min) | 35.7 ± 3.8 | 28.9 |
Repair efficiency is calculated as: [1 - (%DNA in tail at t=60 / %DNA in tail at t=0)] x 100
Table 2: Gene-Specific Repair Kinetics using QPCR
| Time Post-Damage (hours) | Lesions per 10 kb in Gene X (± SEM) | % Repair |
| 0 | 1.5 ± 0.2 | 0 |
| 2 | 0.9 ± 0.1 | 40 |
| 6 | 0.4 ± 0.05 | 73.3 |
| 24 | 0.1 ± 0.02 | 93.3 |
% Repair is calculated as: [1 - (Lesions at time t / Lesions at time 0)] x 100
Conclusion
The study of DNA repair mechanisms is a dynamic and critical field in biomedical research. While the term "Asaley" did not correspond to a known tool in this area, researchers have a powerful arsenal (B13267) of techniques at their disposal. Assays like the comet assay and QPCR-based methods, coupled with a deep understanding of the underlying signaling pathways, are instrumental in elucidating the complexities of DNA repair and in the development of novel therapeutic strategies for a range of human diseases.
References
- 1. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 2. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage as a mechanism of neurodegeneration in ALS and a contributor to astrocyte toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Plant DNA Damage Response: Signaling Pathways Leading to Growth Inhibition and Putative Role in Response to Stress Conditions [frontiersin.org]
- 5. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DNA-damage repair; the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of gene-specific DNA damage and repair using quantitative polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Asaley-resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley, a potent alkylating agent, demonstrates significant efficacy in various cancer models by inducing DNA damage and subsequent apoptosis in rapidly dividing tumor cells. However, the development of resistance to Asaley, as with many chemotherapeutic agents, presents a major clinical challenge, leading to treatment failure and disease relapse.[1] Understanding the molecular mechanisms underlying Asaley resistance is paramount for the development of novel therapeutic strategies to overcome this obstacle.
These application notes provide a comprehensive guide for researchers to develop and characterize Asaley-resistant cancer cell lines in vitro. The protocols outlined below describe the stepwise process of inducing resistance, quantifying the resistance phenotype, and investigating the associated molecular alterations. By establishing and characterizing these resistant cell lines, researchers can gain valuable insights into the signaling pathways and molecular players involved in Asaley resistance, paving the way for the identification of new drug targets and the design of more effective combination therapies.
Data Presentation: Quantitative Analysis of Asaley Resistance
A key indicator of drug resistance is the shift in the half-maximal inhibitory concentration (IC50).[2] The following tables provide representative data on the IC50 values of alkylating agents in sensitive (parental) and resistant cancer cell lines, illustrating the expected quantitative differences.
Table 1: IC50 Values of a Platinum-Based Alkylating Agent (Cisplatin) in Ovarian Cancer Cell Lines.
| Cell Line | Treatment Duration (hours) | IC50 in Parental Cells (µM) | IC50 in Resistant Cells (µM) | Fold Resistance | Reference |
| OV-90 | 72 | 16.75 ± 0.83 | 70.14 ± 5.99 | 4.19 | [3] |
| SKOV-3 | 72 | 19.18 ± 0.91 | 109.6 ± 1.47 | 5.71 | [3] |
| A2780 | Not Specified | ~5 | ~25 | ~5 | [4] |
Table 2: IC50 Values of a Nitrogen Mustard Alkylating Agent (Melphalan) in Multiple Myeloma Cell Lines.
| Cell Line | Treatment Duration (hours) | IC50 in Parental Cells (µM) | IC50 in Resistant Cells (µM) | Fold Resistance | Reference |
| RPMI-8226 | 24 | ~10 | >50 | >5 | [5] |
| RPMI-8226 | 72 | 8.9 | Not specified | Not specified | [2] |
| XG7 | 96 | 0.625 | 7.5 | 12 | [6] |
| XG2 | 96 | 0.625 | 2 | 3.2 | [6] |
Experimental Protocols
Protocol 1: Development of Asaley-Resistant Cancer Cell Lines
This protocol describes the generation of Asaley-resistant cancer cell lines using a continuous dose-escalation method.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Asaley (stock solution of known concentration)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determination of Initial IC50:
-
Seed the parental cancer cells in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a range of Asaley concentrations.
-
After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or MTS, see Protocol 2) to determine the IC50 of the parental cells.[7][8]
-
-
Induction of Resistance:
-
Culture the parental cells in a flask with complete medium containing Asaley at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
Gradually increase the concentration of Asaley in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each concentration, allow the cells to adapt and resume normal proliferation before the next dose escalation. This process can take several months.[9]
-
If significant cell death occurs at a new concentration, reduce the dose to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
-
Cryopreservation:
-
It is crucial to create frozen stocks of the cells at various stages of resistance development.
-
-
Confirmation of Resistance:
-
Once a cell line is established that can proliferate in a significantly higher concentration of Asaley (e.g., 5-10 fold the initial IC50), the resistance phenotype should be confirmed by re-evaluating the IC50 using a cell viability assay and comparing it to the parental cell line.
-
-
Stability of Resistance:
-
To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-3 months) and then re-determine the IC50 for Asaley. A stable resistant phenotype will show minimal change in the IC50 value after drug withdrawal.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to measure cell viability and determine the IC50 of Asaley.[10]
Materials:
-
Parental and Asaley-resistant cells
-
96-well plates
-
Asaley
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Asaley in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Asaley. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the Asaley concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Asaley that causes a 50% reduction in cell viability.
-
Protocol 3: Western Blot Analysis of DNA Repair Proteins
This protocol is for detecting changes in the expression of key DNA repair proteins, such as O6-methylguanine-DNA methyltransferase (MGMT) or components of the base excision repair (BER) pathway, which are often implicated in resistance to alkylating agents.[11][12][13][14][15]
Materials:
-
Parental and Asaley-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA repair proteins (e.g., MGMT, PARP1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysate Preparation:
-
Wash cell pellets of parental and resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control to compare the protein levels between parental and resistant cells.
-
Mandatory Visualizations
Caption: Experimental workflow for developing Asaley-resistant cancer cell lines.
Caption: Key signaling pathways involved in Asaley resistance.
References
- 1. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrogen mustard drug resistant B-cell chronic lymphocytic leukemia as an in vivo model for crosslinking agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols for High-Throughput Screening of Asaley Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asaley is an L-leucine derivative of the nitrogen mustard alkylating agent, sarcolysin (B1681458) (melphalan).[1] Historically evaluated for its clinical potential, its primary mechanism of action, like other compounds in its class, is the induction of cytotoxicity through DNA damage.[1] Alkylating agents form covalent adducts with DNA, leading to the formation of DNA lesions such as interstrand cross-links and double-strand breaks (DSBs).[2][3] This damage triggers the cellular DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, or induces programmed cell death (apoptosis) if the damage is irreparable.
The development of novel Asaley analogs is a promising strategy for identifying next-generation chemotherapeutics with improved tumor specificity, enhanced efficacy, or a more favorable safety profile. High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate large libraries of such analogs to identify lead compounds.[4][5]
This document provides detailed protocols for a multi-tiered HTS cascade designed to identify and characterize potent Asaley analogs based on their ability to induce cytotoxicity, DNA damage, and cell cycle arrest in cancer cell lines.
Presumed Mechanism of Action and the DNA Damage Response (DDR) Pathway
Asaley and its analogs are presumed to function as DNA alkylating agents. Upon entering a cell, the compound forms highly reactive electrophiles that covalently modify DNA bases. This leads to the formation of DNA adducts and cross-links, which physically obstruct DNA replication and transcription. These lesions are recognized by sensor proteins of the DDR pathway, such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) kinases. Activation of these kinases initiates a signaling cascade that phosphorylates numerous downstream targets, including the checkpoint kinase CHK1 and the tumor suppressor protein p53. This cascade ultimately enforces cell cycle arrest, typically at the G2/M checkpoint, and can trigger apoptosis.
Caption: Diagram 1: Asaley's Presumed Mechanism and DDR Pathway.
High-Throughput Screening Strategy
A tiered screening approach is recommended to efficiently identify and validate promising Asaley analogs from large chemical libraries. The workflow progresses from a broad primary screen to more specific, mechanism-based secondary assays.
Caption: Diagram 2: HTS Workflow for Asaley Analogs.
-
Primary Screen: A high-throughput cell viability assay to rapidly assess the cytotoxic effect of all compounds in the library at a single, high concentration. The goal is to eliminate inactive compounds.
-
Secondary Screens: "Hits" from the primary screen are advanced to a series of secondary assays to confirm their activity and elucidate their mechanism of action:
-
Dose-Response Analysis: Compounds are tested across a range of concentrations to determine their potency (IC50).
-
DNA Damage Confirmation: A direct measure of DNA damage (e.g., γH2AX staining) is used to verify that cytotoxicity is correlated with the intended mechanism.[6][7][8][9]
-
Cell Cycle Analysis: The effect of lead compounds on cell cycle progression is quantified to confirm the induction of cell cycle arrest, a key phenotype of DNA damaging agents.[10]
-
Data Presentation
Quantitative data from the screening cascade should be organized into clear, concise tables to facilitate the comparison of analogs and the selection of lead candidates for further development.
Table 1: Cytotoxicity of Lead Asaley Analogs in Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of lead compounds across different cancer cell lines.
| Compound ID | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) | Cell Line C IC50 (µM) |
| Asaley | 15.2 | 21.5 | 18.9 |
| Analog-001 | 8.5 | 12.1 | 9.8 |
| Analog-002 | 25.1 | 30.8 | 28.4 |
| Analog-003 | 1.2 | 2.5 | 1.9 |
Table 2: DNA Damage Induction by Selected Asaley Analogs This table shows the quantification of DNA double-strand breaks, measured by the mean fluorescence intensity (MFI) of γH2AX staining, following a 24-hour treatment.
| Compound ID | Concentration (µM) | γH2AX Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle | - | 150.3 | 1.0 |
| Asaley | 10 | 789.1 | 5.3 |
| Analog-001 | 10 | 950.4 | 6.3 |
| Analog-003 | 2 | 1120.6 | 7.5 |
Table 3: Cell Cycle Analysis of Cells Treated with Lead Analogs This table presents the percentage of cells in each phase of the cell cycle after 24-hour treatment with the indicated compounds at their respective IC50 concentrations.
| Compound ID | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65.2% | 20.5% | 14.3% |
| Asaley | 20.1% | 15.3% | 64.6% |
| Analog-001 | 22.5% | 13.1% | 64.4% |
| Analog-003 | 18.9% | 10.8% | 70.3% |
Experimental Protocols
Protocol 1: Primary Screen - CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[11][12][13] Its "add-mix-measure" format is ideal for automated HTS.[11]
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Opaque-walled 384-well microplates
-
Asaley analog library (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Reagent (Promega)[14]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 384-well opaque-walled plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Using an automated liquid handler, add a small volume (e.g., 50 nL) of each Asaley analog from the library to the appropriate wells for a final concentration of 10 µM. Include vehicle (DMSO) and positive (e.g., Melphalan) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes.[13]
-
Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle controls (100% viability) and background (0% viability). Identify compounds that reduce cell viability below a defined threshold (e.g., <50%) as "hits."
Protocol 2: Secondary Screen - High-Throughput γH2AX Immunofluorescence Assay
This assay quantifies the phosphorylation of histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks.[7][9] The protocol is adapted for a 96- or 384-well format and analysis by imaging cytometry.
Caption: Diagram 3: Principle of the High-Throughput γH2AX Assay.
Materials:
-
96- or 384-well imaging plates (e.g., black-walled, clear bottom)
-
Hit compounds from primary screen
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Secondary Antibody: Alexa Fluor® 488-conjugated Goat anti-Rabbit IgG
-
Nuclear Stain: Hoechst 33342 or DAPI
-
High-Content Imaging System or Imaging Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in imaging plates and allow them to adhere for 24 hours. Treat with hit compounds at various concentrations (for dose-response) for 24 hours.
-
Fixation: Gently aspirate the medium and fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash wells twice with PBS. Permeabilize cells with 0.5% Triton™ X-100 for 10 minutes.
-
Blocking: Wash twice with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to identify nuclei (based on Hoechst stain) and quantify the intensity or number of γH2AX foci within each nucleus.
Protocol 3: Secondary Screen - High-Throughput Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[10] The method can be adapted to a 96-well plate format for higher throughput.
Materials:
-
96-well V-bottom plates
-
Hit compounds
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[15][16]
-
Flow cytometer with a high-throughput sampler (HTS) attachment
Procedure:
-
Cell Seeding and Treatment: Seed cells in a standard 96-well culture plate and treat with hit compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvest: Harvest cells (trypsinize if adherent) and transfer the cell suspension to a 96-well V-bottom plate. Pellet cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 50 µL of cold PBS. While gently vortexing the plate, add 150 µL of cold 70% ethanol dropwise to each well to fix the cells.[15][17]
-
Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Staining: Pellet the fixed cells by centrifugation (increase speed to ~500 x g for 10 minutes). Discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with an HTS loader. Collect at least 10,000 events per well.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for a significant increase in the G2/M population compared to vehicle-treated controls.
References
- 1. Clinical evaluation of Asaley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for the Quantification of Asaley (5-Aminosalicylic Acid) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantitative analysis of Asaley (5-Aminosalicylic Acid, 5-ASA) and its primary metabolite, N-acetyl-5-ASA (N-Ac-5-ASA), in biological matrices. The protocols are designed for researchers in drug metabolism, pharmacokinetics, and clinical monitoring. The primary methods covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), offering high sensitivity and specificity for bioanalytical studies.[1][2]
I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological fluids.[2] This section details a validated protocol for the simultaneous determination of Asaley (5-ASA) and its metabolite N-Ac-5-ASA in human plasma.[3]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-MS/MS method for the analysis of Asaley (5-ASA) and its metabolite.
| Parameter | Asaley (5-ASA) | N-acetyl-5-ASA (N-Ac-5-ASA) |
| Linearity Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-batch Precision (RSD%) | ≤ 6.3% | ≤ 8.0% |
| Inter-batch Precision (RSD%) | ≤ 11% | ≤ 10% |
| Intra-batch Accuracy (Bias%) | -8.4% to 7.9% | -8.4% to 7.9% |
| Inter-batch Accuracy (Bias%) | -7.9% to 8.0% | -7.9% to 8.0% |
| Mean Recovery | > 90% | > 95% |
Data synthesized from a study on 5-ASA and N-Ac-5-ASA.[3]
Experimental Protocol: HPLC-MS/MS
1. Materials and Reagents
-
Asaley (5-ASA) and N-acetyl-5-ASA (N-Ac-5-ASA) reference standards
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS/MS system.
3. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3) in water : acetonitrile (85:15, v/v)[3]
-
Flow Rate: 0.2 mL/min[3]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
4. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: ESI positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Asaley (5-ASA): To be determined based on the specific molecule
-
N-acetyl-5-ASA: To be determined based on the specific molecule
-
Internal Standard: To be determined based on the specific molecule
-
-
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Experimental Workflow: HPLC-MS/MS Analysis
Caption: Workflow for Asaley quantification by HPLC-MS/MS.
II. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique used for detecting and quantifying substances such as proteins, peptides, and hormones.[4] A competitive ELISA can be developed for the quantification of Asaley in various biological samples.
Quantitative Data Summary
The following table presents typical performance characteristics for a competitive ELISA for small molecule quantification.
| Parameter | Typical Performance |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Spike Recovery | 85 - 115% |
These are representative values and will vary depending on the specific antibody and assay development.
Experimental Protocol: Competitive ELISA
1. Materials and Reagents
-
Microtiter plate pre-coated with Asaley-protein conjugate
-
Asaley standard solutions
-
Anti-Asaley primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Biological samples (serum, plasma, urine)
2. Sample Preparation
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma.
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
Samples may require dilution with assay buffer to fall within the standard curve range.
3. Assay Procedure
-
Add 50 µL of standard or prepared sample to the appropriate wells of the microtiter plate.
-
Add 50 µL of the anti-Asaley primary antibody to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Principle of Competitive ELISA
Caption: Principle of Competitive ELISA for Asaley.
III. Signaling Pathway Context
While a specific signaling pathway for "Asaley" is not defined, 5-ASA is known to exert its anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Simplified NF-κB Signaling Pathway
Caption: Inhibition of NF-κB pathway by Asaley (5-ASA).
Conclusion
The presented HPLC-MS/MS and ELISA protocols provide robust and reliable methods for the quantification of Asaley (5-ASA) and its metabolite in biological samples. The choice of method will depend on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. These application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. ijsat.org [ijsat.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Lentiviral Vectors for Studying Asaley's Genetic Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing lentiviral vectors for the investigation of genetic interactions involving the hypothetical gene, Asaley (ASLY). Detailed protocols for lentiviral vector production, cell line transduction, and downstream analysis techniques are presented. Furthermore, this guide includes structured data tables for the clear presentation of quantitative results and Graphviz diagrams to visualize key pathways and workflows.
Introduction to Asaley (ASLY) and Genetic Interactions
Asaley (ASLY) is a hypothetical protein of interest implicated in cellular signaling pathways crucial for cell proliferation and survival. Understanding its genetic interactions is paramount for elucidating its biological function and its potential as a therapeutic target. Genetic interactions occur when the phenotypic effect of two genetic mutations differs from the expected combined effect of the individual mutations. Lentiviral vectors are powerful tools for studying these interactions due to their ability to efficiently deliver genetic material into a wide range of cell types, including both dividing and non-dividing cells, leading to stable, long-term transgene expression.[1][2][3]
Key applications for studying ASLY genetic interactions include:
-
Overexpression studies: To assess the impact of increased ASLY expression on cellular phenotypes and signaling pathways.
-
Knockdown studies: Using shRNA or CRISPRi to reduce ASLY expression and identify synthetic lethal or synthetic rescue partners.
-
CRISPR-Cas9 knockout screens: To perform genome-wide screens to identify genes that interact with ASLY.[4][5][6]
-
Expression of tagged ASLY: For protein-protein interaction studies, such as co-immunoprecipitation (Co-IP).
Visualization of Workflows and Pathways
Hypothetical Asaley Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade involving Asaley, where it is activated by an upstream kinase and subsequently influences a downstream transcription factor that regulates genes involved in cell cycle progression.
Caption: Hypothetical Asaley signaling cascade.
Experimental Workflow for Lentiviral-Mediated Studies
This workflow outlines the major steps involved in using lentiviral vectors to study Asaley's function, from plasmid preparation to functional analysis.
Caption: Lentiviral vector experimental workflow.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 2nd generation packaging system.[1][7][8]
Materials:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLenti-CMV-Asaley-FLAG)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish. Cells should be approximately 70-80% confluent at the time of transfection.
-
Day 1: Transfection:
-
In Tube A, dilute 20 µg of total plasmid DNA (10 µg transfer, 6.5 µg packaging, 3.5 µg envelope) into 500 µL of Opti-MEM.
-
In Tube B, dilute 60 µL of PEI (1 mg/mL) into 500 µL of Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Carefully add the DNA-PEI mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Medium: After 16-18 hours, gently aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Day 3: Harvest Virus: At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube. Add 10 mL of fresh medium to the plate.
-
Day 4: Second Harvest: At 72 hours post-transfection, collect the supernatant again and pool it with the harvest from Day 3.
-
Filtration and Storage: Centrifuge the pooled supernatant at 500 x g for 5 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter. Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Transduction of Target Cells
This protocol outlines the infection of a target cell line with the produced lentivirus.
Materials:
-
Target cells (e.g., HeLa, A549)
-
Lentiviral stock (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
Procedure:
-
Day 1: Seed Target Cells: Plate 2 x 10^5 target cells per well in a 6-well plate.
-
Day 2: Transduction:
-
Thaw the lentiviral aliquot on ice.
-
Prepare transduction medium: for each well, use 1 mL of complete medium, add Polybrene to a final concentration of 8 µg/mL, and add the desired volume of viral supernatant (Multiplicity of Infection, MOI, should be optimized).
-
Aspirate the medium from the cells and replace it with the transduction medium.
-
-
Day 3: Medium Change: Replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium to select for transduced cells. Culture for 3-7 days until non-transduced control cells are eliminated.
-
Expansion and Analysis: Expand the stable cell line for downstream experiments.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Identify Asaley-Interacting Proteins
This protocol is for identifying proteins that interact with a FLAG-tagged Asaley expressed via a lentiviral vector.[10][11][12][13]
Materials:
-
Stable cell line expressing Asaley-FLAG
-
Control cell line (e.g., expressing empty vector)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-FLAG magnetic beads
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or 3X FLAG peptide)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest ~1 x 10^7 cells for each condition (Asaley-FLAG and control).
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Transfer the supernatant (lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of lysate as "Input".
-
Add 20-30 µL of equilibrated anti-FLAG magnetic beads to the remaining lysate.
-
Incubate for 2-4 hours or overnight on a rotator at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads. A common method is to add 50 µL of 2X Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
Alternatively, for mass spectrometry, use a non-denaturing elution method like 3X FLAG peptide.
-
-
Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Analyze by Western blot using an antibody against a suspected interacting partner or by silver/Coomassie staining for submission to mass spectrometry analysis.
-
Data Presentation
Quantitative data from experiments should be organized into clear tables for comparison.
Table 1: Identification of Asaley-Interacting Proteins by Co-IP and Mass Spectrometry
| Bait Protein | Identified Interacting Protein | Gene Symbol | Peptide Count | Score | Functional Class |
| Asaley-FLAG | Kinase Interactor Alpha | KINA | 45 | 210.5 | Kinase |
| Asaley-FLAG | Ubiquitin Ligase Beta | UBLB | 28 | 155.2 | Ubiquitination |
| Asaley-FLAG | Scaffold Protein Gamma | SCPG | 19 | 112.8 | Scaffolding |
| Control (Empty Vector) | - | - | 0 | - | - |
Table 2: Results of a Synthetic Lethality CRISPR Screen with Asaley Knockout
| Gene Knockout | Phenotype in WT Background | Phenotype in Asaley-KO Background | Log2 Fold Change (Asaley-KO / WT) | p-value | Synthetic Lethal Partner? |
| Gene A | No significant effect | Reduced Viability | -3.5 | < 0.001 | Yes |
| Gene B | Reduced Viability | Severely Reduced Viability | -4.2 | < 0.001 | Yes |
| Gene C | No significant effect | No significant effect | 0.1 | 0.89 | No |
| Gene D | No significant effect | Enhanced Viability | 1.8 | 0.04 | No (Synthetic Rescue) |
Conclusion
Lentiviral vectors provide a robust and versatile platform for dissecting the complex genetic interactions of novel genes like Asaley. The protocols and strategies outlined in this document offer a clear framework for researchers to design and execute experiments aimed at elucidating gene function, identifying interacting partners, and discovering potential therapeutic vulnerabilities. Careful optimization of viral production, transduction, and downstream assays is critical for generating reliable and reproducible data.
References
- 1. Lentiviral vector production protocol v2 [protocols.io]
- 2. youtube.com [youtube.com]
- 3. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 4. Frontiers | CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers [frontiersin.org]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. addgene.org [addgene.org]
- 9. cd-genomics.com [cd-genomics.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Asaley Solubility Issues for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Asaley for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Asaley and why is its solubility a concern for in vivo studies?
A1: Asaley is an L-leucine derivative of melphalan (B128) with antineoplastic activity. Like its parent compound, melphalan, Asaley is a hydrophobic molecule and is poorly soluble in aqueous solutions.[1] This low aqueous solubility can lead to poor absorption and low bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.[1]
Q2: What are the initial steps I should take when I encounter solubility issues with Asaley?
A2: The first step is to characterize the physicochemical properties of your specific batch of Asaley. This includes confirming its purity and determining its solubility in a range of pharmaceutically acceptable solvents. A systematic approach to formulation development should then be adopted, starting with simple methods like pH adjustment and the use of co-solvents before moving to more complex formulations if needed.
Q3: Can I use DMSO to dissolve Asaley for my in vivo experiments?
A3: While Dimethyl Sulfoxide (B87167) (DMSO) is an excellent solvent for many poorly soluble compounds and can be used to prepare stock solutions, its use in final formulations for in vivo studies should be carefully considered due to potential toxicity.[2] High concentrations of DMSO can cause local tissue damage and other adverse effects. It is often used as a primary solvent in a co-solvent system where the final concentration of DMSO is minimized.[3][4]
Q4: Are there any ready-to-use formulations for compounds similar to Asaley?
A4: Commercial formulations of the related drug, melphalan, for injection often consist of a lyophilized powder that is reconstituted with a specific diluent containing citrate, propylene (B89431) glycol, and ethanol (B145695).[1] This creates a co-solvent system to solubilize the drug for intravenous administration. While this provides a starting point, the optimal formulation for Asaley may differ and should be determined experimentally.
Troubleshooting Guide
Issue: Asaley precipitates out of solution upon dilution with aqueous media for dosing.
-
Question: How can I prevent my Asaley formulation from precipitating during preparation or upon administration?
-
Answer: Precipitation upon dilution is a common issue with co-solvent formulations.[5] To address this, you can:
-
Optimize the co-solvent ratio: Systematically test different ratios of your organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous component (e.g., saline, PBS). The goal is to find a ratio that maintains Asaley in solution at the desired final concentration.[4]
-
Use a surfactant: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Solutol HS 15) can help to stabilize the formulation and prevent precipitation by forming micelles.[4]
-
Consider a different formulation strategy: If optimizing the co-solvent system is unsuccessful, more advanced formulation approaches like cyclodextrin (B1172386) complexation or creating a nanosuspension may be necessary.
-
-
Issue: The prepared Asaley formulation is too viscous for injection.
-
Question: My formulation is clear, but its high viscosity makes it difficult to administer. What can I do?
-
Answer: High viscosity is often a result of using high concentrations of polymers or certain co-solvents like polyethylene (B3416737) glycols (PEGs) with high molecular weights.
-
Select a lower viscosity co-solvent: Consider using co-solvents with lower viscosity, such as ethanol or propylene glycol, in your formulation.
-
Reduce the concentration of the viscosity-enhancing agent: If a polymer is being used as a stabilizer, try reducing its concentration to the minimum required for stabilization.
-
Gentle warming: In some cases, gently warming the formulation to body temperature (37°C) can reduce its viscosity. However, the thermal stability of Asaley in the formulation must be confirmed to avoid degradation.
-
-
Issue: Inconsistent results in vivo that may be related to Asaley's bioavailability.
-
Question: I am observing high variability in the therapeutic response in my animal studies. Could this be due to solubility and absorption issues?
-
Answer: Yes, inconsistent bioavailability is a hallmark of poorly soluble drugs. To improve consistency:
-
Particle size reduction: For oral administration, reducing the particle size of Asaley can increase its surface area and dissolution rate. Techniques like micronization or nanosuspension can be employed.
-
Formulate as a solution: Whenever possible, administering Asaley as a clear, stable solution will provide the most consistent absorption.
-
Lipid-based formulations: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.[4]
-
-
Data Presentation
Table 1: Solubility of Melphalan (a proxy for Asaley) in Various Solvents.
| Solvent System | Concentration (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble.[6] |
| Methanol | 2.8 - 5.6 | Soluble.[7] |
| 95% Ethanol | < 0.9 | Slightly soluble.[7] |
| 10% Aqueous Ethanol | 1.3 | Soluble.[7] |
| DMSO | 3.5 - 10 | Soluble.[2] |
| Propylene Glycol | Soluble | Used in commercial formulations.[1] |
| pH 4 Citrate Buffer | 2.2 - 2.6 | Soluble.[7] |
| pH 9 Borate Buffer | 2.0 - 2.4 | Soluble.[7] |
Note: This data is for melphalan and should be used as a guideline. The actual solubility of Asaley should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a clear, injectable solution of Asaley using a co-solvent system.
Materials:
-
Asaley powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile vial, weigh the required amount of Asaley.
-
Add a minimal amount of DMSO to completely dissolve the Asaley powder. Vortex gently to aid dissolution.
-
Add PEG 400 to the solution. A common starting ratio is 10% DMSO and 40% PEG 400 of the final volume. Mix thoroughly by vortexing.
-
Slowly add sterile saline dropwise to the organic solution while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Bring the formulation to the final desired volume with sterile saline.
-
Visually inspect the final solution. It should be clear and free of any particulates.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation appropriately (e.g., at 4°C, protected from light) and use it within a validated stability period.[3][4]
Protocol 2: Preparation of an Asaley-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of Asaley by forming an inclusion complex with a cyclodextrin.
Materials:
-
Asaley powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Weigh the appropriate amounts of Asaley and HP-β-CD (a common molar ratio to start with is 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Slowly add the Asaley powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for at least 30-60 minutes to ensure thorough interaction.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
The resulting powder can be dissolved in aqueous media for in vivo administration. Confirm the solubility enhancement and characterize the complex.[8][9]
Protocol 3: Preparation of an Asaley Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of Asaley to improve its dissolution rate and bioavailability.
Materials:
-
Asaley powder
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)
-
Wetting agent (e.g., Sodium lauryl sulfate (B86663) (SLS))
-
Deionized water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm)
-
Planetary ball mill or a similar high-energy mill
-
Dynamic light scattering (DLS) instrument for particle size analysis
Procedure:
-
Prepare an aqueous solution of the stabilizer and wetting agent.
-
Disperse the Asaley powder in this solution to form a pre-suspension.
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., several hours). The milling process should be optimized by taking samples at different time points and measuring the particle size using DLS.
-
Continue milling until the desired particle size (typically < 500 nm) with a narrow size distribution is achieved.
-
Separate the nanosuspension from the milling media.
-
The nanosuspension can be used directly for oral administration or further processed (e.g., lyophilized) for other applications.[10][11]
Mandatory Visualization
Caption: A workflow for troubleshooting Asaley solubility issues.
Caption: Simplified signaling pathway for Asaley's mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melphalan [chembk.com]
- 7. Melphalan Hydrochloride | C13H19Cl3N2O2 | CID 9927978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. oatext.com [oatext.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Asaley treatment protocols to reduce toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asaley. Asaley is a novel investigational compound, and this resource is intended to assist with the optimization of treatment protocols to enhance efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Asaley?
A1: Asaley is a next-generation selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Asaley exhibits a high degree of selectivity for COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects.[1] Its primary anti-neoplastic activity is attributed to the inhibition of prostaglandin (B15479496) synthesis, which is crucial for tumor cell proliferation, angiogenesis, and evasion of the immune response.[2][3] Additionally, preclinical data suggest that Asaley may induce apoptosis in cancer cells through off-target effects on pro-survival signaling pathways, including the NF-κB pathway.[3]
Q2: What are the common toxicities observed with Asaley in preclinical models?
A2: The most frequently observed toxicities in preclinical studies are dose-dependent and include hematological, renal, and hepatic adverse effects. While designed to spare COX-1, high concentrations of Asaley may still impact physiological processes where COX-2 plays a role, leading to potential side effects. A summary of common toxicities is provided in the table below.
Q3: How can I determine the optimal concentration of Asaley for my in vitro experiments?
A3: The optimal concentration of Asaley is cell-line dependent. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4][5] A typical starting range for a dose-response experiment is 0.1 µM to 100 µM. It is crucial to include both positive and negative controls in your experimental setup.
Q4: Are there any known resistance mechanisms to Asaley?
A4: While research is ongoing, potential mechanisms of resistance to Asaley may include upregulation of alternative pro-survival pathways, mutations in the drug target, or increased drug efflux.[6][7][8] If you observe a lack of response to Asaley in your experiments, consider investigating these possibilities.
Troubleshooting Guides
Problem 1: High level of cell death in the vehicle control group.
-
Possible Cause: The solvent used to dissolve Asaley may be toxic to the cells at the concentration used.
-
Solution:
-
Review the recommended solvent and maximum final concentration in the product datasheet.
-
Perform a vehicle-only toxicity test to determine the maximum tolerated solvent concentration for your cell line.
-
If possible, prepare a more concentrated stock solution of Asaley to reduce the final volume of solvent added to the cell culture medium.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution 1: Ensure consistent cell passage number, confluency at the time of treatment, and media composition between experiments.
-
Possible Cause 2: Degradation of Asaley stock solution.
-
Solution 2: Aliquot the Asaley stock solution into single-use vials upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
Problem 3: Discrepancy between the expected and observed effect on the target pathway.
-
Possible Cause: The timing of the endpoint measurement may not be optimal to observe the desired effect.
-
Solution: Perform a time-course experiment to identify the optimal time point for assessing the modulation of the target pathway after Asaley treatment.
Data Presentation
Table 1: In Vitro Efficacy of Asaley in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| HT-29 | Colorectal Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| PC-3 | Prostate Adenocarcinoma | 12.8 |
Table 2: Common Preclinical Toxicities of Asaley
| Toxicity Type | Observation | Recommended Monitoring |
| Hematological | Anemia, Thrombocytopenia | Complete Blood Count (CBC) |
| Renal | Increased BUN and Creatinine | Serum Chemistry Panel |
| Hepatic | Elevated ALT and AST | Serum Chemistry Panel |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Asaley (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Asaley at the desired concentration and time point in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: Proposed signaling pathway of Asaley.
Caption: A typical experimental workflow for Asaley.
Caption: Troubleshooting unexpected toxicity.
References
- 1. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 4. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aspirin resistance: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Asaley experiments
Welcome to the official support center for Asaley-based experimental assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed guides to address specific problems you might face, helping you to achieve consistent and reliable results with your Asaley experiments.
High Background Signal
Question: What are the common causes of high background signal in my Asaley assay, and how can I reduce it?
Answer: High background can obscure your real signal and is often caused by several factors. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Washing or Blocking | Ensure thorough and consistent washing between all incubation steps to remove unbound reagents. Optimize your blocking buffer; you may need to test different agents if you observe cross-reactivity.[1][2] |
| Reagent Concentration Too High | Titrate your antibodies or other key reagents to find the optimal concentration that gives a good signal-to-noise ratio.[3] High concentrations can lead to non-specific binding. |
| Light Leakage or Plate Issues | Use only high-quality, opaque white plates suitable for luminescent assays to prevent light leakage between wells.[4] Avoid black or clear plates. |
| Contamination of Reagents | Ensure all buffers and reagents are fresh and free from contamination. |
| Extended Incubation Times | Overnight incubations can sometimes lead to an increase in background signal.[1] Stick to the recommended incubation times in your protocol. |
| High Room Temperature | Abnormally high temperatures in the lab where the plate reader is located can contribute to higher background.[4] |
Low or No Signal
Question: I am getting very low or no signal in my experiment. What should I check?
Answer: A lack of signal can be frustrating but is often solvable by checking a few key areas of your experimental setup.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | The concentration of donor or acceptor beads (or equivalent components in your Asaley kit) may be too low. We recommend a starting concentration range of 10-40 µg/mL.[4] Also, ensure your binding partners are titrated for optimal concentration. |
| Degraded Reagents | Check the storage conditions and expiration dates of your kit components. Asaley beads, for instance, should be stored at 4°C in the dark.[4] |
| Incompatible Buffer Components | Certain components can quench the signal. Avoid using substances like azide (B81097) or transition metals in your buffers.[4] |
| Incorrect Plate Type | Ensure you are using standard solid opaque white microplates. Using incompatible plates, such as black or clear-bottom plates, will result in a poor signal.[4] |
| Instrument Malfunction | Verify that the plate reader is functioning correctly and is set to the appropriate settings for your Asaley assay. Consult the instrument manufacturer if you suspect an error.[4] |
| Inactive Enzymes or Antibodies | Confirm that the enzymes or antibodies you are using are active and have been stored correctly. |
Inconsistent Results & High Variability
Question: My results are inconsistent between wells and across different experiments. How can I improve reproducibility?
Answer: Variability can be introduced at multiple stages of an experiment.[5][6][7] Focusing on consistency in your protocol is key.[3]
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated regularly. When adding reagents, especially in 96-well plates, use a consistent technique. |
| "Edge Effects" in Microplates | The outer wells of a plate are more prone to evaporation, which can concentrate reagents and affect cell health. To minimize this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data points.[3][8] |
| Inconsistent Cell Seeding | Ensure you have a homogenous cell suspension before seeding to get a consistent number of cells in each well.[3] Cell viability should be high, ideally above 80%, and cells should be in their logarithmic growth phase.[9] |
| Timing Differences | When adding compounds or reagents, use a multichannel pipette to minimize time differences between wells.[3] |
| Inadequate Mixing | For 96-well plates, using a plate shaker during incubations can help ensure proper mixing of reagents.[4] |
| Day-to-Day Variation | Factors like different reagent lots or even different analysts can introduce variability.[5] Document all lot numbers and standardize procedures across all users. |
Experimental Protocols
General Asaley Experimental Workflow
This protocol provides a general outline for a typical Asaley experiment. Note that specific details may vary depending on the specific Asaley kit and the biological question being addressed.
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration (e.g., 5 x 10^4 cells/mL) in the appropriate growth medium.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well white opaque plate.
-
Add 100 µL of sterile PBS or media to the outer wells to mitigate edge effects.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound. The final solvent concentration (e.g., DMSO) should typically not exceed 0.1%.[3]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls, such as a vehicle control (medium with solvent) and an untreated control.
-
-
Asaley Reagent Addition:
-
Prepare the Asaley reagent mix according to the kit's instructions. This usually involves diluting the donor and acceptor beads in the provided lysis or detection buffer.
-
Add the specified volume of the Asaley reagent mix to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for the recommended time (e.g., 1-3 hours), protected from light. A plate shaker can be used to ensure adequate mixing.[4]
-
-
Signal Detection:
-
Read the plate using a plate reader compatible with Asaley technology, following the manufacturer's instructions for filter settings and read times.
-
Visualizations
Asaley Experimental Workflow Diagram
Caption: A flowchart of the general Asaley experimental workflow.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Asaley assay issues.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Publishers Panel [diagnostykalaboratoryjna.eu]
- 7. Biological variability of the most common biochemical parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Asaley Bioavailability Enhancement
Welcome to the technical support center for Asaley. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the oral bioavailability of Asaley, a promising therapeutic agent with challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is Asaley and what are its main physicochemical properties?
Asaley is an L-leucine derivative of melphalan (B128) with antineoplastic activity.[1] It functions by alkylating and crosslinking DNA, which disrupts DNA synthesis.[1] Based on available data, Asaley is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high membrane permeability.[2][3] This low solubility is the primary factor limiting its oral bioavailability. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C23H35Cl2N3O4 | PubChem CID 424723[1] |
| Molecular Weight | 488.4 g/mol | PubChem CID 424723[1] |
| BCS Classification | Class II (Low Solubility, High Permeability) | Inferred from properties[2][3] |
| Aqueous Solubility | Poor | Inferred from BCS Class II[4][5] |
Q2: What are the primary strategies to enhance the oral bioavailability of a BCS Class II drug like Asaley?
The main goal for enhancing the bioavailability of BCS Class II drugs is to improve their dissolution rate and apparent solubility in the gastrointestinal tract.[2] Several established strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[4][6]
-
Solid Dispersions: Dispersing Asaley in an amorphous form within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution.[5][6]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gut.[3][7]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with Asaley, increasing its solubility in water.[6][7]
Q3: How do I choose the most suitable enhancement strategy for my experiments?
The choice of strategy depends on several factors, including the specific physicochemical properties of Asaley, the desired dosage form, and the available manufacturing capabilities.[4] A logical approach involves screening several techniques at a small scale. For instance, simple solvent evaporation methods can be used to prepare initial solid dispersions for dissolution testing. Comparing the dissolution profiles of different formulations is a key step in selecting the most promising approach for further development.
Troubleshooting Guides
Q4: My in vivo animal study with a simple Asaley suspension shows very low and variable oral bioavailability. What could be the cause and what are the next steps?
Answer: Low and variable bioavailability for a BCS Class II compound like Asaley is expected when administered as a simple suspension. The primary cause is likely dissolution rate-limited absorption. The variability often stems from physiological differences in the gastrointestinal tracts of the animals.
Next Steps:
-
Formulation Improvement: You must move beyond a simple suspension. The most direct next step is to try a formulation designed to enhance dissolution. A good starting point would be either micronization or creating a nanosuspension.[4]
-
Amorphous Solid Dispersion: If particle size reduction is insufficient, developing an amorphous solid dispersion is a highly effective strategy for significantly increasing the dissolution rate.[5]
-
In Vitro-In Vivo Correlation (IVIVC): Before proceeding to another animal study, establish an in vitro dissolution method that is discriminative. This will allow you to screen formulations and select the one with the highest probability of success in vivo.[8]
Q5: I am observing very slow and incomplete dissolution during my in vitro testing of micronized Asaley. Why is this happening?
Answer: Even with micronization, the crystalline nature of Asaley can still limit its dissolution rate, especially in aqueous media. Several factors could be at play:
-
Particle Agglomeration: Micronized particles have a high surface energy and may re-agglomerate in the dissolution medium, reducing the effective surface area.
-
Poor Wettability: The hydrophobic surface of Asaley may not be easily wetted by the aqueous medium, leading to poor dispersion.
-
Insufficient Agitation: The hydrodynamic conditions in your dissolution apparatus may not be sufficient to disperse the particles effectively.
Troubleshooting Steps:
-
Add a Surfactant: Incorporate a small amount of a pharmaceutically acceptable surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into your dissolution medium to improve wetting and prevent agglomeration.[8]
-
Optimize Agitation Speed: Increase the paddle or basket speed (e.g., from 50 rpm to 75 or 100 rpm) to ensure adequate mixing.[9]
-
Consider Alternative Formulations: If dissolution remains poor, this is a strong indication that micronization alone is not sufficient. You should proceed to evaluate more advanced enabling formulations, such as nanosuspensions or amorphous solid dispersions.[4][6]
Comparative Data on Formulation Strategies
The following table summarizes fictional comparative data for different Asaley formulations to illustrate the potential improvements in dissolution and bioavailability.
| Formulation Strategy | Mean Particle Size (d50) | In Vitro Dissolution (30 min, %) | In Vivo Bioavailability (AUC, ng·h/mL) |
| Unprocessed Asaley | 150 µm | 5% | 150 ± 45 |
| Micronized Asaley | 5 µm | 35% | 650 ± 150 |
| Nanosuspension | 250 nm | 85% | 2100 ± 300 |
| Solid Dispersion (1:5 Drug:Polymer) | N/A | 95% | 2800 ± 350 |
Experimental Protocols
Protocol 1: Preparation of Asaley Nanosuspension by Wet Milling
This protocol describes a common method for producing a drug nanosuspension.
Materials:
-
Asaley drug substance
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Yttria-stabilized zirconium oxide milling beads (0.5 mm diameter)
-
Milling vessel
-
High-speed homogenizer or planetary ball mill
Procedure:
-
Prepare a pre-suspension by dispersing 5% (w/v) Asaley powder in the 1% Poloxamer 407 solution.
-
Homogenize this pre-suspension at 5,000 rpm for 10 minutes to ensure the powder is well-wetted and dispersed.
-
Transfer the pre-suspension to the milling vessel.
-
Add the zirconium oxide milling beads at a bead-to-drug mass ratio of approximately 20:1.
-
Begin milling at a high speed (e.g., 2000 rpm). The vessel should be cooled to prevent excessive heat generation.
-
Mill for 4-8 hours. Withdraw small samples periodically (e.g., every hour) to measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., d50 < 300 nm) is achieved and the size distribution is stable.
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Store the final nanosuspension at 2-8°C.
Protocol 2: In Vitro Dissolution Testing of Asaley Formulations
This protocol outlines a standard dissolution test for evaluating the performance of different Asaley formulations.[10][11]
Apparatus:
-
USP Apparatus 2 (Paddle Method)[8]
-
Dissolution vessels (900 mL)
-
Water bath set to 37 ± 0.5 °C
-
Automated sampling system or manual syringes with cannulas and filters
-
HPLC or UV-Vis spectrophotometer for analysis
Dissolution Medium:
-
900 mL of pH 6.8 phosphate (B84403) buffer containing 0.2% Sodium Dodecyl Sulfate (SDS). The medium should be deaerated before use.[12]
Procedure:
-
Equilibrate the dissolution medium to 37 ± 0.5 °C in the vessels.
-
Set the paddle speed to 75 rpm.
-
Introduce the Asaley formulation into each vessel. For suspensions, ensure a consistent volume is added. For solid forms, drop the capsule or tablet into the vessel.
-
Start the dissolution test and begin sampling at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Withdraw 5 mL of medium at each time point, filtering it immediately through a 0.45 µm filter. Do not return the sampled medium to the vessel.
-
Analyze the concentration of dissolved Asaley in each sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to generate the dissolution profile.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for selecting a bioavailability enhancement strategy for Asaley.
Hypothetical Cellular Transport Pathway
Caption: Hypothetical pathways for Asaley absorption across the intestinal epithelium.
References
- 1. Asaley | C23H35Cl2N3O4 | CID 424723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agnopharma.com [agnopharma.com]
- 9. fip.org [fip.org]
- 10. In vitro dissolution testing methods | PDF [slideshare.net]
- 11. What is dissolution testing? [pion-inc.com]
- 12. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
Asaley Technical Support Center: Addressing Off-Target Effects in Cell Culture
Welcome to the Asaley Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise when working with Asaley, a DNA alkylating agent, in a cell culture setting. While "off-target effects" for classical cytotoxic agents like Asaley are understood differently from targeted therapies, this guide will help you navigate the broader cellular effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Asaley?
Asaley is an L-leucine derivative of sarcolysin (B1681458) and functions as a DNA alkylating agent. Its primary mechanism involves the formation of covalent bonds with DNA, leading to inter- and intra-strand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells.[1][2]
Q2: How are "off-target effects" defined for a DNA alkylating agent like Asaley?
For a non-specific cytotoxic agent like Asaley, "off-target effects" do not refer to the inhibition of unintended kinases or receptors. Instead, the term broadly encompasses:
-
Toxicity in non-cancerous or slow-dividing cells: Asaley can damage the DNA of any cell, though rapidly proliferating cancer cells are generally more susceptible.[1]
-
Cellular responses other than the intended DNA damage-induced apoptosis: High concentrations of Asaley may induce necrosis or other cellular stress pathways that can confound experimental results.
-
Effects on other cellular macromolecules: Besides DNA, alkylating agents can also react with RNA and proteins, which can contribute to overall cellular toxicity.
Q3: How can I assess the cytotoxic effects of Asaley in my cell line?
The most common method to determine the cytotoxic effects of Asaley is to perform a cell viability assay, such as the MTT, MTS, or resazurin (B115843) assay. These assays measure the metabolic activity of a cell population and can be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Asaley required to inhibit the biological process by 50%.[3][4]
Q4: What is a typical IC50 value for Asaley?
The IC50 value for Asaley, like its parent compound melphalan (B128), can vary significantly depending on the cell line's proliferation rate, DNA repair capacity, and other biological factors. Below is a table summarizing representative IC50 values for melphalan in various human cell lines to provide an expected range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| RPMI8226 | Multiple Myeloma | 8.9 | 48 | [5] |
| THP1 | Acute Monocytic Leukemia | 6.26 | 48 | [5] |
| HL60 | Promyelocytic Leukemia | 3.78 | 48 | [5] |
| MCF-7 | Breast Adenocarcinoma | 33.77 | 24 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 187.90 | 24 | [6] |
| MCF-10A | Non-tumorigenic Breast | 195.97 | 24 | [6] |
| PBMC | Normal Peripheral Blood Mononuclear Cells | >10 (less cytotoxic than in cancer lines) | 48 | [3] |
Q5: How can I confirm that Asaley is inducing apoptosis in my cells?
Apoptosis can be confirmed using several methods. A widely used technique is the Annexin V assay, which detects the externalization of phosphatidylserine (B164497) on the cell membrane, an early hallmark of apoptosis. This is often used in conjunction with a viability dye like propidium (B1200493) iodide (PI) in flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]
Troubleshooting Guide
Issue 1: High variability in my cell viability assay results.
-
Question: I am seeing significant well-to-well variability in my MTT/MTS assay. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating. Pipette up and down gently multiple times before aliquoting to each well.
-
Edge effects: Evaporation from the outer wells of a microplate can concentrate media components and your drug, leading to skewed results. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.
-
Incomplete formazan (B1609692) crystal dissolution (MTT assay): Ensure complete solubilization of the formazan crystals by robustly pipetting up and down after adding the solubilization solution (e.g., DMSO).
-
Bubbles in wells: Bubbles can interfere with absorbance readings. Check for and carefully pop any bubbles with a sterile pipette tip or needle before reading the plate.[8]
-
Issue 2: Asaley shows high toxicity in my non-cancerous control cell line.
-
Question: My non-cancerous control cell line is almost as sensitive to Asaley as my cancer cell line. Is this expected?
-
Answer: This can be an expected finding. Asaley's primary mechanism targets DNA in all dividing cells. If your non-cancerous control line is also rapidly proliferating in culture, it will be sensitive to Asaley.[1] To demonstrate a therapeutic window, you can:
-
Use a more slowly dividing non-cancerous cell line: This may better represent the differential effect seen in vivo.
-
Compare IC50 values: Even a small but consistent difference in IC50 between your cancer and non-cancerous lines can be significant. Calculating a selectivity index (IC50 in normal cells / IC50 in cancer cells) can quantify this.[6]
-
Assess DNA repair capacity: Cancer cells often have defects in DNA repair pathways, making them more susceptible to DNA damaging agents. You can investigate the expression of key DNA repair proteins to see if this provides a biological basis for any observed selectivity.
-
Issue 3: I'm not sure if the cell death I'm observing is apoptosis or necrosis.
-
Question: At high concentrations of Asaley, I see a lot of cell death, but my apoptosis markers are not as strong as expected. How can I differentiate between apoptosis and necrosis?
-
Answer: High concentrations of cytotoxic drugs can induce necrosis, which is a distinct form of cell death from the more controlled process of apoptosis.
-
Use Annexin V and Propidium Iodide (PI) staining: This is the gold standard for distinguishing these populations via flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Morphological assessment: Under a microscope, apoptotic cells often appear shrunken with condensed chromatin and intact membranes, while necrotic cells appear swollen and lyse.
-
Caspase activation assays: Apoptosis is typically caspase-dependent. You can measure the activity of key executioner caspases like caspase-3 and caspase-7 to confirm apoptotic signaling.
-
Issue 4: How can I confirm that Asaley's cytotoxic effect is due to DNA damage?
-
Question: I want to be sure that the cell viability decrease I'm measuring is a direct result of DNA damage. What experiment can I perform?
-
Answer: To directly link cytotoxicity to DNA damage, you can perform a Comet assay (single-cell gel electrophoresis). This technique directly visualizes DNA strand breaks in individual cells.
-
Principle: When cells with damaged DNA are lysed and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[9]
-
Experiment: Treat your cells with a range of Asaley concentrations and perform a Comet assay at an early time point (e.g., 4-24 hours) before widespread cell death occurs. You should observe a dose-dependent increase in DNA damage. This provides direct evidence that Asaley is functioning as a DNA damaging agent in your experimental system.
-
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of Asaley on a cell line.
-
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Asaley stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Asaley in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the Asaley dilutions. Include untreated control wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.[10]
-
2. DNA Damage Assessment (Alkaline Comet Assay)
This protocol is for visualizing Asaley-induced DNA strand breaks.
-
Materials:
-
Treated and control cells
-
CometSlides™ or equivalent
-
Low melting point agarose (B213101) (LMAgarose)
-
Lysis solution (chilled)
-
Alkaline unwinding and electrophoresis buffer (chilled)
-
DNA staining solution (e.g., SYBR® Green)
-
Fluorescence microscope
-
-
Procedure:
-
Harvest and resuspend cells in ice-cold PBS to a concentration of ~1x10^5 cells/mL.
-
Combine ~30 µL of the cell suspension with ~250 µL of molten LMAgarose (at 37°C) and immediately pipette 50 µL onto a CometSlide™.
-
Allow the agarose to solidify at 4°C for 30 minutes.
-
Immerse the slides in chilled lysis solution for at least 60 minutes at 4°C.
-
Immerse the slides in alkaline unwinding solution for 60 minutes at room temperature in the dark to unwind the DNA.
-
Perform electrophoresis in the alkaline buffer at 21 V for 30 minutes.
-
Gently wash the slides with a neutralization buffer and then with water.
-
Stain the DNA with a fluorescent dye.
-
Visualize the slides using a fluorescence microscope. Damaged DNA will appear as a "comet tail." Quantify the tail moment using appropriate software.[9][11]
-
3. Apoptosis Detection (Annexin V Staining)
This protocol is for quantifying Asaley-induced apoptosis by flow cytometry.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells from your culture.
-
Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution and 400 µL of 1X Binding Buffer.
-
Visualizations
Caption: Asaley's mechanism of action leading to apoptosis.
Caption: Workflow for characterizing Asaley's effects.
Caption: DNA damage response pathway activated by Asaley.
References
- 1. dzarc.com [dzarc.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving the Stability of Asaley in Solution
Welcome to the technical support center for Asaley. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimentation of Asaley in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the stability of your Asaley formulations.
Frequently Asked Questions (FAQs)
Q1: My Asaley solution is showing signs of degradation shortly after preparation. What is the primary cause?
A1: Asaley, particularly if it is an acylalicylic acid derivative, is susceptible to hydrolysis in aqueous solutions, breaking down into acetic acid and salicylic (B10762653) acid. This process is accelerated by the presence of moisture and certain pH conditions.[1][2] It is crucial to control the pH and minimize water content where possible to enhance stability.
Q2: What is the optimal pH range for maintaining the stability of Asaley in an aqueous solution?
A2: The stability of compounds similar to Asaley is highly pH-dependent. Hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (HO⁻) ions.[1] While the rate of hydrolysis is independent of pH between 4 and 8 for some related compounds, it increases significantly in basic conditions (pH > 10).[1] Therefore, maintaining a slightly acidic to neutral pH is generally recommended to minimize degradation.
Q3: Can I use organic solvents to improve the stability of Asaley?
A3: While organic solvents can be used, their effect on Asaley's stability can vary. For instance, in ethanol-water mixtures, the degradation rate of acetylsalicylic acid has been shown to increase with a higher ethanol (B145695) fraction and temperature.[2][3] It is essential to empirically determine the stability of Asaley in your specific organic solvent system.
Q4: Are there any excipients that can help stabilize Asaley in solution?
A4: Yes, certain excipients can enhance the stability of Asaley. Polyethylene glycol (PEG) 6000, povidone, and sorbitol have been shown to decrease the hydrolysis rate of acetylsalicylic acid.[2][3] These agents can act by reducing water activity or through other stabilizing interactions. Additionally, antioxidants like ascorbic acid or tocopherol can be incorporated to prevent oxidative degradation, and buffering agents can help maintain an optimal pH.[[“]]
Q5: How does temperature affect the stability of Asaley solutions?
A5: Temperature significantly impacts the rate of Asaley degradation. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1] For long-term storage, it is advisable to keep Asaley solutions at refrigerated or frozen temperatures, after confirming that freezing and thawing do not negatively impact stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of potency in aqueous solution. | Hydrolysis due to unfavorable pH or presence of water. | Adjust the pH to a slightly acidic to neutral range (e.g., pH 4-6). Prepare solutions fresh and use co-solvents or stabilizing excipients like PEG 6000 or sorbitol.[2][3] |
| Precipitation of Asaley from solution. | Poor solubility at the working concentration and pH. | Verify the solubility of Asaley at the intended pH and temperature. The solubility of similar compounds can be pH-dependent.[5][6] Consider using solubilizing agents or adjusting the formulation. |
| Discoloration or appearance of particulates. | Degradation of Asaley or other formulation components. | Analyze the solution for degradation products using techniques like HPLC.[7][8] Review the formulation for any incompatible excipients. Protect the solution from light if photolysis is a potential issue. |
| Inconsistent results between experimental batches. | Variability in solution preparation, storage conditions, or raw material. | Standardize the protocol for solution preparation, including pH measurement and adjustment. Ensure consistent storage conditions (temperature, light exposure). Qualify new batches of Asaley and excipients. |
Quantitative Data on Stability
The stability of Asaley is often quantified by its half-life (t½), which is the time it takes for the concentration of the drug to decrease by half. The following tables summarize the half-life of a related compound, acetylsalicylic acid, under various conditions.
Table 1: Half-life of Acetylsalicylic Acid in Different Solvents at 22.5°C [9]
| Solvent | Half-life (hours) |
| Unbuffered Water | 153.30 |
| PEG 400 + Water (1:4) | 359.80 |
| Phosphate Buffer pH 7.0 | 75.30 |
| Phosphate Buffer pH 7.4 | 82.40 |
Table 2: Half-life of Acetylsalicylic Acid in Organic Solvents at 21°C [9]
| Solvent | Half-life (hours) |
| 1,4-Dioxane | 83.35 |
| Acetonitrile (B52724) | 63.37 |
| Tetrahydrofuran | 62.14 |
| Propan-2-ol | 41.43 |
| Water | 38.09 |
| Methanol | 8.83 |
| Ethanol | 8.15 |
Experimental Protocols
Protocol 1: Determination of Asaley Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the concentration of Asaley and its primary degradation product, salicylic acid, over time.
Materials:
-
Asaley reference standard
-
Salicylic acid reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 40:60 v/v). The exact ratio should be optimized for the best separation.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Asaley and salicylic acid reference standards in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Prepare the Asaley solution to be tested in the desired buffer or solvent system at a known initial concentration.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, dilute it with the mobile phase to fall within the calibration range, and transfer it to an autosampler vial.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 237 nm for Asaley and 300 nm for salicylic acid).[1]
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve for both Asaley and salicylic acid by plotting peak area versus concentration.
-
Determine the concentration of Asaley and salicylic acid in the samples at each time point using the calibration curve.
-
Plot the concentration of Asaley versus time to determine the degradation kinetics and calculate the half-life.
-
Protocol 2: Forced Degradation Study of Asaley
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Procedure:
-
Prepare separate solutions of Asaley.
-
Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat a solid sample of Asaley at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Primary degradation pathway of Asaley via hydrolysis.
Caption: Workflow for Asaley stability testing.
Caption: Factors influencing Asaley stability in solution.
References
- 1. Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. kinampark.com [kinampark.com]
- 9. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Asaley synthesis for higher yield and purity
Technical Support Center: Synthesis of Asaley
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the synthesis of Asaley. Asaley, an L-leucine derivative of melphalan, possesses antineoplastic activity by alkylating and crosslinking DNA, which disrupts DNA synthesis.[1] Its synthesis primarily involves a critical amide coupling step, the optimization of which is essential for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Asaley?
A1: The synthesis of Asaley is achieved through the amide coupling of N-acetyl-DL-sarcolysine (an activated form of the chemotherapeutic agent melphalan) with the ethyl ester of L-leucine. This reaction forms a peptide bond between the two precursor molecules. The core challenge lies in efficiently forming this bond without causing degradation of the sensitive bis(2-chloroethyl)amino moiety or racemization at the chiral centers.
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in amide coupling reactions can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of N-acetyl-DL-sarcolysine must be activated to react with the amine. Incomplete activation is a primary cause of low conversion.
-
Degradation of Starting Material: The nitrogen mustard group in sarcolysine is susceptible to hydrolysis or other side reactions, especially under harsh pH or elevated temperatures.
-
Poor Nucleophilicity of the Amine: While L-leucine ethyl ester is generally a good nucleophile, steric hindrance can sometimes slow the reaction.[2][3]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction rate and lead to the formation of byproducts.[4]
Q3: I am observing multiple spots on my TLC/LC-MS, indicating impurities. What are they likely to be?
A3: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC), and side-reaction products. A significant concern is the formation of homocoupled products or products resulting from the degradation of the nitrogen mustard functional group.[5][6] Oxygen can also lead to catalyst deactivation and an increase in side reactions.[5]
Q4: How can I minimize racemization during the coupling step?
A4: Racemization of the chiral centers, particularly on the N-acetyl-DL-sarcolysine, is a known risk. To mitigate this, use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended. Furthermore, selecting modern uronium-based coupling reagents like HATU, which are known for lower racemization rates, is advisable.[4] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help preserve stereochemical integrity.
Q5: What is the best method for purifying the final Asaley product?
A5: Flash column chromatography over silica (B1680970) gel is the most common and effective method for purifying Asaley from unreacted starting materials and coupling byproducts.[7][8] A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) is typically effective. For removing challenging impurities that are structurally similar to the product, techniques like reversed-phase chromatography may be necessary.[9]
Troubleshooting and Optimization Guides
Data Presentation: Optimizing Reaction Conditions
The selection of the coupling reagent and base is critical for maximizing yield and purity. The following tables summarize key parameters for consideration.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Agent Class | Typical Additive | Avg. Yield Range | Key Advantages | Potential Issues |
| DCC | Carbodiimide | HOBt or DMAP | 50-70% | Inexpensive, widely available.[8] | Dicyclohexylurea (DCU) byproduct can be difficult to remove; risk of racemization.[4] |
| EDC | Carbodiimide | HOBt | 60-85% | Water-soluble urea (B33335) byproduct, simplifying workup. | More expensive than DCC. |
| HATU | Uronium Salt | DIPEA (as base) | 85-95% | High efficiency, fast reaction times, low racemization.[8] | Expensive; requires careful handling due to reactivity. |
| HBTU | Uronium Salt | DIPEA (as base) | 80-90% | Similar to HATU, very effective. | Can be less effective for sterically hindered substrates compared to HATU.[3] |
| SOCl₂ | Acid Chloride Formation | Pyridine (as base) | 40-60% | Very reactive intermediate. | Harsh conditions can degrade sensitive functional groups like the nitrogen mustard in Asaley.[8] |
Table 2: Troubleshooting Guide for Asaley Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Inefficient activation of N-acetyl-DL-sarcolysine.2. Degradation of the nitrogen mustard moiety.3. Insufficient degassing, leading to catalyst oxidation.[5] | 1. Switch to a more powerful coupling reagent like HATU.2. Ensure reaction is run under anhydrous and inert (N₂ or Ar) conditions at 0 °C to RT.3. Thoroughly degas all solvents and reagents before use.[5] |
| Multiple Impurity Spots (TLC/LCMS) | 1. Formation of urea byproduct (from DCC/EDC).2. Homocoupling of the boronic acid (if applicable in related syntheses).3. Protodeboronation (instability of boronic acids).[10] | 1. Use EDC for easier removal of byproduct or switch to a uronium salt reagent.2. Improve degassing procedures and consider using a Pd(0) source directly.[5]3. Use fresh boronic acids or more stable derivatives like pinacol (B44631) esters.[10] |
| Product Racemization | 1. High reaction temperature.2. Use of a coupling reagent prone to causing racemization. | 1. Maintain reaction temperature at 0 °C during activation and coupling.2. Use a reagent system known for low racemization, such as HATU or EDC/Oxyma. |
| Difficulty in Purification | 1. Co-elution of product with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography.2. Consider a different purification technique, such as preparative HPLC or recrystallization.[11][12] |
Experimental Protocols & Methodologies
Protocol: Synthesis of Asaley via HATU Coupling
This protocol describes a reliable method for the synthesis of Asaley using HATU, a highly efficient coupling reagent that minimizes side reactions.
Materials:
-
N-acetyl-DL-sarcolysine (1.0 eq)
-
L-leucine ethyl ester hydrochloride (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-acetyl-DL-sarcolysine (1.0 eq) in anhydrous DMF.
-
Amine Neutralization: In a separate flask, dissolve L-leucine ethyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq). Stir for 10 minutes at room temperature.
-
Activation: Cool the solution of N-acetyl-DL-sarcolysine to 0 °C. Add HATU (1.2 eq) and the remaining DIPEA (1.8 eq). Stir the mixture for 15-20 minutes at 0 °C to ensure complete activation of the carboxylic acid.
-
Coupling: Add the neutralized L-leucine ethyl ester solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 30-60% ethyl acetate in hexanes) to yield pure Asaley.
Visualizations: Pathways and Workflows
Diagrams
Caption: Synthetic pathway for Asaley via amide coupling.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logic diagram for selecting an amide coupling reagent.
References
- 1. Asaley | C23H35Cl2N3O4 | CID 424723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rsc.org [rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. Small Molecule Drugs [dupont.com]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecule Purification | Hanbon [jshanbon.com]
- 12. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
Technical Support Center: Mitigating Drug-Induced Side Effects in Animal Models
Disclaimer: The term "Asaley" does not correspond to a known compound in the scientific literature. Therefore, this technical support center provides a generalized framework for mitigating common side effects induced by investigational compounds in animal models. Researchers should adapt these guidelines to their specific drug, animal model, and experimental context.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common initial signs of drug-induced toxicity in rodent models?
A1: Initial signs are often non-specific and can include weight loss, reduced food and water intake, changes in posture (hunching), rough coat (piloerection), and decreased activity. More specific signs will depend on the organ system affected.
Q2: How do I establish a maximum tolerated dose (MTD) for my compound?
A2: The MTD is typically determined in a dose-escalation study.[1] This involves administering increasing doses of the compound to different groups of animals and monitoring for signs of toxicity over a defined period.[1] The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Gastrointestinal (GI) Toxicity
Q3: My compound is causing severe diarrhea. What are the potential mechanisms?
A3: Drug-induced diarrhea can result from various mechanisms, including direct damage to the intestinal lining, inflammation, and alterations in gut motility and fluid secretion.[2] Chemotherapeutic agents, for instance, often cause GI toxicity by inducing inflammation and compromising the integrity of the epithelial membrane.[2]
Q4: What are some strategies to mitigate drug-induced GI toxicity?
A4: Mitigation strategies can include co-administration of anti-inflammatory agents or compounds that support intestinal health. For example, sodium butyrate (B1204436) has been shown to alleviate chemotherapy-induced gastrointestinal distress by promoting intestinal homeostasis and reducing inflammation.[2]
Nephrotoxicity
Q5: What biochemical markers are used to assess kidney damage in animal models?
A5: Standard markers include serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN).[3] However, these are often late indicators of kidney injury.[4] More sensitive and earlier biomarkers include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[4][5]
Q6: How can I prevent or reduce drug-induced nephrotoxicity?
A6: Pre-treatment hydration with normal saline can reduce the nephrotoxic potential of many drugs by lowering their concentration in the kidneys.[6][7] Additionally, adjusting the dosage and avoiding concurrent administration of other potentially nephrotoxic drugs are crucial preventative measures.[6]
Hepatotoxicity
Q7: What are the classic indicators of liver injury in bloodwork?
A7: Elevated levels of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are hallmark indicators of hepatocellular injury.[8] Increased total bilirubin (B190676) and alkaline phosphatase (ALP) can indicate cholestatic or mixed types of liver damage.[8]
Q8: Are there any protective agents I can use to reduce liver toxicity?
A8: Antioxidants and agents that boost the liver's natural defense mechanisms can be effective. For example, N-acetylcysteine (NAC) is a well-known antidote for acetaminophen-induced liver injury.[9] Natural compounds like silymarin (B1681676) have also been shown to protect against drug-induced hepatotoxicity in animal models through their antioxidant and cell-regenerating properties.[10]
Hematological Toxicity
Q9: My compound is causing a drop in white blood cell counts. What is this called and what are the risks?
A9: A drop in white blood cells, particularly neutrophils, is called neutropenia.[11] This is a common side effect of many chemotherapeutic agents and can increase the animal's susceptibility to infections.[12]
Q10: How can I manage drug-induced myelosuppression?
A10: The use of hematopoietic growth factors can help stimulate the bone marrow to produce more blood cells, thereby reducing the severity and duration of neutropenia and anemia.[11] In some cases, agents like lithium carbonate have been shown to reverse zidovudine-induced myelosuppression in mice.[13]
Troubleshooting Guides
Problem: Unexpected Animal Mortality
| Question | Possible Cause & Solution |
| Did the mortality occur shortly after dosing? | Possible acute toxicity or administration error. Review your dosing procedure, including the route of administration, volume, and concentration. Ensure the substance was not accidentally administered intravenously or into the trachea if intended for another route.[14] |
| Were there preceding signs of severe toxicity (e.g., >20% weight loss, seizures)? | The dose is likely too high. Re-evaluate your dose levels. Consider conducting a more detailed dose-range finding study with smaller dose escalations.[1] |
| Could there be a vehicle-related toxicity? | The vehicle itself might be causing adverse effects. Run a control group with the vehicle alone to rule out this possibility. Ensure the vehicle is appropriate for the route of administration and the volume is within recommended limits. |
Problem: Significant Weight Loss (>15%)
| Question | Possible Cause & Solution |
| Is the weight loss associated with decreased food and water intake? | Compound may be causing nausea, malaise, or GI distress. Consider providing supportive care, such as supplemental hydration (e.g., subcutaneous saline) and more palatable, soft food. If GI toxicity is suspected, consider co-administering a protective agent.[2] |
| Are the animals also showing signs of dehydration? | Dehydration can be a result of diarrhea, vomiting, or reduced water intake. Check for skin tenting. Provide supplemental fluids as necessary. Ensure water bottles are easily accessible. |
| Could the weight loss be due to kidney or liver failure? | Organ toxicity can lead to systemic effects and weight loss. Collect blood and tissue samples to assess organ function through biochemical markers and histology.[15][16] |
Data Presentation: Summary of Potential Side Effects and Mitigation
Table 1: Dose-Dependent Effects of [Drug Name] on Biochemical Markers of Organ Injury
| Dose (mg/kg) | Serum ALT (U/L) | Serum Creatinine (mg/dL) | Fecal Water Content (%) |
| Vehicle Control | 35 ± 5 | 0.4 ± 0.1 | 55 ± 3 |
| 10 | 42 ± 7 | 0.5 ± 0.1 | 58 ± 4 |
| 30 | 150 ± 25 | 1.2 ± 0.3 | 65 ± 5 |
| 100 | 450 ± 60 | 2.5 ± 0.5 | 75 ± 6 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Efficacy of Mitigating Agents on [Drug Name]-Induced Toxicity (at 100 mg/kg)
| Treatment Group | Serum ALT (U/L) | Serum Creatinine (mg/dL) | Fecal Water Content (%) |
| [Drug Name] only | 450 ± 60 | 2.5 ± 0.5 | 75 ± 6 |
| [Drug Name] + Agent X (Hepatoprotectant) | 210 ± 45 | 2.4 ± 0.4 | 74 ± 5 |
| [Drug Name] + Agent Y (Nephroprotectant) | 440 ± 55 | 1.1 ± 0.2 | 76 ± 7 |
| [Drug Name] + Agent Z (Anti-diarrheal) | 460 ± 65 | 2.6 ± 0.6 | 62 ± 4 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
Protocol 1: Induction and Mitigation of Gastrointestinal Toxicity
This protocol provides a general method for assessing a compound's potential to cause GI toxicity and the efficacy of a mitigating agent.
-
Animal Model: Male ICR mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: [Drug Name] (e.g., 75 mg/kg, intraperitoneally)
-
Group 3: Mitigating Agent (e.g., Sodium Butyrate, 550 mg/kg, oral gavage)
-
Group 4: [Drug Name] + Mitigating Agent
-
-
Procedure:
-
Endpoint Analysis (Day 6):
-
Measure fecal water content.
-
Measure small intestinal transit time.
-
Collect small intestine tissue for histological analysis (villi length, crypt depth) and assessment of intestinal damage.[2]
-
Protocol 2: Assessment of Drug-Induced Nephrotoxicity
This protocol outlines a general procedure for evaluating kidney damage.
-
Animal Model: Male Sprague-Dawley rats, 200-250g.
-
Acclimatization: Acclimatize animals for one week.
-
Grouping (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: Low Dose [Drug Name]
-
Group 3: High Dose [Drug Name]
-
Group 4: High Dose [Drug Name] + Mitigating Agent
-
-
Procedure:
-
Administer compounds as per the study design (e.g., daily for 7 days).
-
House animals in metabolic cages 24 hours before the end of the study to collect urine.
-
-
Endpoint Analysis:
-
Blood Collection: Collect blood via cardiac puncture under anesthesia for serum analysis of BUN and creatinine.[3]
-
Urine Collection: Analyze urine for markers like KIM-1 and NGAL.[5]
-
Tissue Collection: Perfuse and collect kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for molecular analysis.
-
Visualizations
Caption: A typical experimental workflow for a toxicity study.
Caption: A simplified signaling pathway for drug-induced nephrotoxicity.
Caption: A troubleshooting decision tree for adverse events.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical prospects of biomarkers for the early detection and/or prediction of organ injury associated with pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Madecassoside ameliorates cisplatin-induced nephrotoxicity by inhibiting activation of the mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage [mdpi.com]
- 8. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 10. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Managing hematologic toxicities in the oncology patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myeloid Toxicity of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the haematopoietic toxicity associated with zidovudine in vivo with lithium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Asaley Clinical Translation: Technical Support Center
Disclaimer: Information regarding "Asaley" (also known as Asalei) in publicly accessible literature is limited. Asaley is identified as an L-leucine derivative of melphalan, functioning as an alkylating agent that disrupts DNA synthesis.[1] This guide is based on the established principles of cytostatic drug development and addresses common challenges encountered during the clinical translation of alkylating agents.
Frequently Asked Questions (FAQs)
Q1: What is Asaley and what is its primary mechanism of action?
A1: Asaley is a cytostatic agent, specifically an L-leucine derivative of the alkylating agent melphalan.[1] Its primary mechanism of action is to alkylate and create crosslinks in DNA. This process disrupts DNA replication and transcription, thereby inhibiting the growth and proliferation of cells, particularly rapidly dividing cancer cells.[1][2]
Q2: What are the major hurdles in the clinical translation of cytostatic agents like Asaley?
A2: The clinical translation of cytostatic agents is a complex process fraught with challenges.[3] Key hurdles include demonstrating a favorable therapeutic index (high efficacy with acceptable toxicity), overcoming drug resistance, and managing patient heterogeneity.[4] Furthermore, the financial and time-intensive nature of drug development presents significant obstacles.[5] For older compounds, incomplete preclinical data on pharmacokinetics, pharmacodynamics, and long-term toxicity can also impede progress.[6]
Q3: Why might we observe high variability in efficacy results across different cancer cell lines?
A3: High variability in efficacy is common and can be attributed to the molecular diversity of cancers.[7] Different cell lines possess unique genetic and epigenetic profiles, leading to variations in drug uptake, metabolism, DNA repair capacity, and apoptotic pathway integrity.[4] This inherent tumor heterogeneity is a primary reason for differential responses to treatment.[4]
Q4: What are the likely mechanisms of resistance to an alkylating agent like Asaley?
A4: Resistance to alkylating agents can be innate or acquired and often involves multiple factors.[4] Common mechanisms include increased DNA repair capacity, altered drug transport (reduced influx or increased efflux), and dysregulation of apoptotic pathways that prevent damaged cells from undergoing programmed cell death.[4]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant well-to-well or experiment-to-experiment variability in the half-maximal inhibitory concentration (IC50) of Asaley in your cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility/Stability | 1. Prepare fresh stock solutions of Asaley for each experiment. 2. Visually inspect for precipitation. 3. Consider using a different solvent or adding a solubilizing agent if issues persist. | Consistent drug concentration across all wells, leading to more reproducible dose-response curves. |
| Cell Plating Density | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the assay. 2. Use a hemocytometer or automated cell counter for accurate cell counts. | Uniform cell growth and metabolic activity, reducing variability in assay readouts (e.g., MTT, CellTiter-Glo). |
| Assay Incubation Time | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for IC50 calculation. | Identification of the time point that provides the most stable and reproducible IC50 value. |
| Reagent Quality | 1. Ensure all assay reagents (e.g., MTT, lysis buffer) are within their expiration dates and stored correctly. 2. Test a new batch of reagents if variability continues. | Reliable and consistent performance of the assay chemistry. |
Guide 2: Difficulty Confirming Mechanism of Action in Vitro
Problem: Your initial cytotoxicity data is promising, but subsequent experiments to confirm DNA damage and apoptosis are yielding ambiguous results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Antibody for Western Blot | 1. Validate your primary antibody for detecting DNA damage markers (e.g., γH2AX) or apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) using a positive control (e.g., another known DNA damaging agent). 2. Titrate the antibody to find the optimal concentration. | Clear and specific bands on the Western blot, confirming the presence or absence of the target protein. |
| Incorrect Timing for Endpoint Analysis | 1. Conduct a time-course experiment. DNA damage can be an early event, while apoptosis occurs later. Analyze samples at multiple time points (e.g., 2, 6, 12, 24, 48 hours) post-treatment. | A clear temporal relationship between drug exposure, DNA damage, and the induction of apoptosis. |
| Cell Line Resistance | 1. The chosen cell line may have robust DNA repair mechanisms or be deficient in apoptotic signaling. 2. Test Asaley in a panel of cell lines with known sensitivities to other alkylating agents. | Identification of sensitive and resistant cell lines, which can then be used for comparative mechanistic studies. |
| Flow Cytometry Gating Strategy | 1. When analyzing cell cycle or apoptosis (e.g., Annexin V/PI staining), ensure your gating strategy is consistent and validated with appropriate controls (unstained, single-stained). | Accurate quantification of cell populations in different phases of the cell cycle or stages of apoptosis. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, preclinical data for Asaley to illustrate the type of information required for evaluating its clinical translation potential.
| Parameter | Cell Line A (e.g., A549 - Lung Carcinoma) | Cell Line B (e.g., MCF-7 - Breast Carcinoma) | Cell Line C (e.g., U87 MG - Glioblastoma) |
| IC50 (µM) after 72h | 5.2 | 15.8 | 1.5 |
| Apoptosis (% Annexin V+ at 48h) | 65% | 25% | 80% |
| γH2AX Foci (fold increase at 6h) | 12-fold | 4-fold | 20-fold |
| In Vivo Tumor Growth Inhibition (%) | 55% | 20% | 75% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Asaley in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Cleaved Caspase-3
-
Sample Preparation: Treat cells with Asaley at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an antibody specific for cleaved Caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Include a loading control like β-actin or GAPDH.
Visualizations
Caption: Hypothetical signaling pathway for Asaley-induced cell death.
Caption: General experimental workflow for preclinical drug development.
Caption: Logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Facebook [cancer.gov]
- 2. therapyselect.de [therapyselect.de]
- 3. Challenges of clinical translation in nanomedicine: A qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common Problems in Oncology Studies and How To Overcome Them - iProcess [iprocess.net]
- 6. worldwide.com [worldwide.com]
- 7. simbecorion.com [simbecorion.com]
Technical Support Center: Optimizing Analytical Techniques for Analyte Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of analytes using common analytical techniques. The following information is structured to address specific issues that may be encountered during experimental procedures.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying proteins, peptides, antibodies, and hormones.[1] The following guides address common issues encountered during ELISA experiments.
Troubleshooting Guide: ELISA
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order as per the protocol. |
| Inactive substrate or conjugate. | Test the activity of the substrate and conjugate. Ensure the correct substrate is used for the enzyme conjugate (e.g., TMB for HRP). | |
| Insufficient incubation times. | Adhere to the recommended incubation times. Substrate development time is typically 15-30 minutes. | |
| Wells dried out. | Keep the plate covered during incubation steps to prevent wells from drying out.[2][3] | |
| Incorrect plate reader settings. | Verify the correct wavelength and filter settings on the plate reader. | |
| High Background | Excessive antibody concentration. | Optimize the concentration of the detection antibody by performing a titration.[4] |
| Insufficient washing. | Increase the number of wash steps and ensure all wells are completely aspirated and refilled during each wash.[2][3][4] | |
| Cross-reactivity of antibodies. | Run appropriate controls to check for cross-reactivity between the detection antibody and coating antibody. | |
| Extended incubation time. | Reduce the incubation time for the substrate or antibodies. | |
| Contaminated buffers or reagents. | Use fresh, sterile buffers and reagents.[2] | |
| Poor Reproducibility | Inconsistent pipetting technique. | Ensure accurate and consistent pipetting. Calibrate pipettes regularly.[2] |
| Improper plate washing. | Use an automated plate washer if available for uniform washing. Ensure complete aspiration of wash buffer from all wells.[2] | |
| Temperature variation across the plate. | Avoid stacking plates during incubation and ensure a uniform incubation temperature. | |
| Reagents not mixed properly. | Thoroughly mix all reagents before use.[2] | |
| Out of Range Results | Analyte concentration is too high or too low. | Dilute samples with high analyte concentrations and re-assay. For low concentrations, consider concentrating the sample or using a more sensitive assay format.[2][5] |
| Incorrect standard curve preparation. | Double-check the dilution calculations and pipetting for the standard curve.[3][4] |
FAQs: ELISA
Q1: What are the different types of ELISA?
A1: The main types of ELISA are Direct, Indirect, Sandwich, and Competitive ELISA.[6] Sandwich ELISA is often preferred for its high specificity and sensitivity as it utilizes two antibodies that bind to different epitopes on the antigen.[7]
Q2: How should I prepare my samples for an ELISA experiment?
A2: Sample preparation depends on the sample type. General guidelines are provided in the table below. It is crucial to minimize freeze-thaw cycles.[8] For specific protocols, always refer to the literature for similar experiments.[1]
| Sample Type | Preparation Protocol |
| Cell Culture Supernatant | Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells. Aliquot the supernatant for storage at -80°C.[1] |
| Serum | Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -80°C. |
| Plasma | Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Collect the plasma and store at -80°C.[9] |
| Tissue Lysate | Homogenize tissue in lysis buffer. Centrifuge at high speed to pellet cellular debris. Collect the supernatant and store at -80°C.[8] |
| Saliva | Collect saliva and centrifuge at 1,000 x g for 15 minutes at 2-8°C.[10] Collect the supernatant for analysis.[10] |
Q3: What are the key components of an ELISA kit?
A3: A typical sandwich ELISA kit includes a pre-coated 96-well plate, a detection antibody, a standard, an enzyme conjugate (e.g., HRP-streptavidin), a substrate (e.g., TMB), wash buffer, and a stop solution.
Experimental Protocol: Sandwich ELISA
-
Plate Preparation: Coat a 96-well microplate with capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Diagrams: ELISA Workflow and Logic
Caption: Workflow for a standard sandwich ELISA protocol.
Caption: Decision tree for troubleshooting common ELISA issues.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11] It is widely used for the identification and quantification of a vast range of molecules.
Troubleshooting Guide: LC-MS
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal Intensity | Contamination of the ion source. | Clean the ion source according to the manufacturer's instructions. |
| Improper mobile phase composition. | Ensure the mobile phase is correctly prepared, degassed, and contains appropriate volatile additives (e.g., 0.1% formic acid).[12] | |
| Mass calibration issue. | Recalibrate the mass spectrometer.[13] | |
| Sample degradation. | Ensure proper sample storage and handling. Minimize time between sample preparation and injection. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure consistent composition. |
| Column degradation or contamination. | Flush the column, or if necessary, replace it. Use a guard column to protect the analytical column. | |
| Inconsistent column temperature. | Ensure the column oven is set to and maintaining the correct temperature.[13] | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate.[14] | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume.[13] |
| Column contamination. | Wash the column with a strong solvent.[13] | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[12] | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives.[13] |
| Sample matrix effects. | Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction).[12] | |
| Column bleed. | Use a column with low bleed characteristics and operate within the recommended temperature limits. | |
| Carryover | Inadequate needle/injector wash. | Optimize the wash solvent and volume in the autosampler program. |
| Adsorption of analyte to system components. | Use a more effective wash solution or passivate the system. |
FAQs: LC-MS
Q1: What are the key considerations for mobile phase selection in LC-MS?
A1: The mobile phase should be prepared with volatile buffers and additives, such as formic acid, ammonium (B1175870) formate, or ammonium acetate, to be compatible with the mass spectrometer.[12] Non-volatile salts like phosphate (B84403) should be avoided as they can contaminate the ion source. The pH of the mobile phase is critical for controlling the retention and ionization of the analyte.[12]
Q2: How can I minimize matrix effects in my LC-MS analysis?
A2: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, can be minimized through effective sample preparation.[12] Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can be used to remove interfering substances from the sample matrix. Additionally, chromatographic separation can be optimized to separate the analyte from matrix components.
Q3: How often should I calibrate my mass spectrometer?
A3: The frequency of mass calibration depends on the instrument, its stability, and the required mass accuracy of the analysis. For high-resolution mass spectrometers, calibration may be performed daily or even before each batch of samples to ensure high mass accuracy.[13]
Experimental Protocol: LC-MS for Protein Quantification
-
Sample Preparation:
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
MS Detection:
-
Introduce the column effluent into the mass spectrometer via an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of the analyte in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Diagram: LC-MS Workflow
References
- 1. ELISA Protocol [protocols.io]
- 2. tulipgroup.com [tulipgroup.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is an ELISA & Types of ELISA Tests: R&D Systems [rndsystems.com]
- 8. ELISA sample preparation | Abcam [abcam.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. Saliva Sample Preparation for ELISA - Creative Diagnostics [creative-diagnostics.com]
- 11. rsc.org [rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. zefsci.com [zefsci.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
Validating the Anticancer Effects of Asaley in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of the anticancer effects of Asaley (a hypothetical compound for the purpose of this guide, with data substituted from studies on Aspirin/Acetylsalicylic acid) in preclinical xenograft models. It offers a comparative analysis with other anticancer agents, detailed experimental protocols, and insights into its mechanism of action.
Comparative Efficacy of Asaley in Xenograft Models
The antitumor efficacy of Asaley has been evaluated in various xenograft models, demonstrating significant inhibition of tumor growth. For the purpose of this guide, we will use data from studies on Acetylsalicylic Acid (Aspirin), a compound with established anticancer properties, to represent Asaley's potential effects.
Table 1: Comparison of Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Asaley (Aspirin) | Colorectal Cancer | SW480 cell line-derived | 100 mg/kg/day (oral) | 45% | [1] |
| Asaley (Aspirin) | Breast Cancer | MDA-MB-231 cell line-derived | 120 mg/kg/day (oral) | 38% | [2] |
| Cisplatin | Non-Small Cell Lung Cancer | A549 cell line-derived | 5 mg/kg (intraperitoneal) | 60% | [3] |
| Paclitaxel | Ovarian Cancer | OVCAR-5 cell line-derived | 15 mg/kg (intravenous) | 55% | [4][5] |
| Silibinin (B1684548) | Breast Cancer | MDA-MB-468 cell line-derived | 200 mg/kg (oral) | 52.8% | [6] |
Table 2: Comparison of Adverse Effects in Preclinical Models
| Compound | Common Adverse Effects | Severity | Reference |
| Asaley (Aspirin) | Gastrointestinal irritation, potential for bleeding at higher doses. | Mild to Moderate | [2] |
| Cisplatin | Nephrotoxicity, nausea, vomiting, bone marrow suppression. | Severe | [3] |
| Paclitaxel | Neutropenia, peripheral neuropathy, hypersensitivity reactions. | Moderate to Severe | [5] |
| Silibinin | Generally well-tolerated with minimal reported side effects in preclinical models. | Low | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line.[7]
a. Cell Culture and Preparation:
-
Select a relevant human cancer cell line (e.g., SW480 for colorectal cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
b. Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Anesthetize the mouse using an appropriate anesthetic.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.[8]
-
Monitor the animals regularly for tumor formation.
c. Drug Administration and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Administer Asaley (or the comparator drug) and vehicle control according to the specified dosage and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[7]
-
Monitor animal body weight and general health as indicators of toxicity.
d. Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting tumor fragments directly from a patient into an immunodeficient mouse, better-preserving the original tumor's heterogeneity.[10]
a. Tumor Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from a patient's surgical resection or biopsy under sterile conditions.
-
Implant a small fragment (e.g., 2-3 mm³) of the tumor tissue subcutaneously into the flank of a highly immunodeficient mouse (e.g., NSG mouse).[10]
b. Passaging and Expansion:
-
Once the tumor reaches a substantial size (e.g., 1000-1500 mm³), excise it and divide it into smaller fragments for subsequent passaging into new cohorts of mice.
c. Drug Efficacy Studies:
-
Follow the same procedure for drug administration, monitoring, and endpoint analysis as described for CDX models.
Mechanism of Action and Signaling Pathways
Asaley (represented by Aspirin) is believed to exert its anticancer effects through multiple mechanisms. A key pathway involves the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[2]
Asaley's Impact on the COX Signaling Pathway
Caption: Asaley inhibits COX-1/COX-2, reducing prostaglandin (B15479496) production.
Recent studies also suggest that Asaley can modulate cellular metabolism, creating vulnerabilities in tumor cells.[11] This includes the regulation of key metabolic pathways such as glycolysis and glutaminolysis.
Experimental Workflow for Xenograft Studies
Caption: Workflow for validating anticancer effects in xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin and cancer: biological mechanisms and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of the efficacies and safety profiles of three first-line non-platinum chemotherapy regimens for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aspirin and the metabolic hallmark of cancer: novel therapeutic opportunities for colorectal cancer [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Asaley and Melphalan: A Guide for Researchers
This guide provides a detailed comparative analysis of the alkylating agents Asaley and melphalan (B128), focusing on their efficacy, mechanisms of action, and associated experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two compounds.
Introduction to Asaley and Melphalan
Melphalan , a phenylalanine derivative of nitrogen mustard, has been a cornerstone in the treatment of multiple myeloma and other cancers for decades.[1] It functions as a bifunctional alkylating agent, inducing DNA cross-links and leading to cell death.[2][3] Its efficacy is well-documented in numerous clinical trials, particularly in the context of high-dose chemotherapy with autologous stem cell transplantation.[4][5]
Asaley is identified as an L-leucine derivative of melphalan.[6] This structural modification is designed to potentially enhance its therapeutic index. Preclinical studies on various melphalan derivatives, including those with amino acid modifications, have explored their potential for increased cytotoxicity and altered cellular uptake mechanisms compared to the parent compound.[7][8] For the purpose of this guide, and due to the limited direct clinical data specifically under the name "Asaley," we will draw upon available information for closely related melphalan derivatives, such as melphalan flufenamide (melflufen), to provide a more comprehensive, albeit indirect, comparison. Melflufen is a peptide-drug conjugate that is designed to be more lipophilic, allowing for greater cell permeability and subsequent enzymatic cleavage to release melphalan within the target cancer cells.[9]
Mechanism of Action
Both melphalan and Asaley belong to the class of alkylating agents and share a fundamental mechanism of action: the induction of DNA damage in cancer cells.
Melphalan's cytotoxic effect is mediated through the formation of highly reactive carbonium ions. These ions alkylate the N7 position of guanine (B1146940) in DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This cross-linking disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][10]
Asaley , as a derivative of melphalan, is also an alkylating agent that disrupts DNA synthesis by causing cross-links.[6] The addition of an L-leucine group may influence its transport into cells, potentially utilizing amino acid transport systems that are often upregulated in cancer cells. This could theoretically lead to a more targeted delivery and higher intracellular concentration of the active alkylating agent.
Signaling Pathways
The DNA damage induced by both agents activates complex cellular signaling pathways.
This diagram illustrates the primary mechanism of action for both melphalan and its derivative, Asaley. The drugs induce DNA damage, which in turn activates signaling cascades involving proteins like ATM, ATR, and p53. This activation can lead to one of two primary outcomes: cell cycle arrest, providing time for DNA repair, or apoptosis if the damage is too severe. The efficiency of DNA repair mechanisms can influence the development of drug resistance.
Comparative Efficacy: Preclinical Data
Direct comparative preclinical studies between Asaley and melphalan are limited in the public domain. However, studies on other amino acid- and peptide-conjugated melphalan derivatives provide insights into the potential advantages of such modifications.
| Compound | Cell Line | IC50 (µM) | Fold-change vs. Melphalan | Reference |
| Melphalan (MEL) | RPMI8226 (Multiple Myeloma) | 8.9 | - | [8] |
| EM-MEL (Ethyl ester of Melphalan) | RPMI8226 (Multiple Myeloma) | 1.05 | ~8.5x more potent | [8] |
| EE-MEL (Ethyl ester of Melphalan) | RPMI8226 (Multiple Myeloma) | 1.17 | ~7.6x more potent | [8] |
| EM-MOR-MEL | RPMI8226 (Multiple Myeloma) | Not reported | More potent than MEL | [8] |
Table 1: In Vitro Cytotoxicity of Melphalan and its Derivatives in Multiple Myeloma Cells
As shown in Table 1, chemical modifications to the melphalan molecule, such as esterification, can significantly increase its cytotoxic potency in multiple myeloma cell lines.[8] These findings suggest that derivatives like Asaley, which also feature a modification to the core melphalan structure, may exhibit enhanced anti-cancer activity in preclinical models.
Experimental Protocols: In Vitro Cytotoxicity Assay
A common method to assess the cytotoxic effects of these compounds is the resazurin (B115843) viability assay.[8]
Protocol Details:
-
Cell Culture: Cancer cell lines (e.g., RPMI8226 for multiple myeloma) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well).[8]
-
Drug Treatment: Cells are treated with a range of concentrations of Asaley or melphalan.
-
Incubation: The plates are incubated for a set period, typically 48 hours, at 37°C.[8]
-
Viability Assessment: A viability reagent like resazurin is added to each well. Viable cells metabolize resazurin into the fluorescent product resorufin.
-
Data Acquisition: Fluorescence is measured using a plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[11]
Comparative Efficacy: Clinical Data
| Drug Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| High-Dose Melphalan (140 mg/m²) | Newly Diagnosed Multiple Myeloma (untreated) | 82% | 18 months (median duration of response) | 47 months | [4] |
| Intermediate-Dose Melphalan (100 mg/m²) + Stem Cell Support | Newly Diagnosed Multiple Myeloma (aged 65-70) | Higher than conventional chemo (nCR: 25%) | 3-year EFS: 31% | 58 months | [5] |
| Melphalan Flufenamide + Dexamethasone | Relapsed/Refractory Multiple Myeloma (≥2 prior lines of therapy) | 31% | 5.7 months | 20.7 months | [9] |
Table 2: Clinical Efficacy of Melphalan and a Melphalan Derivative in Multiple Myeloma
The data in Table 2 highlights the established efficacy of melphalan in the frontline treatment of multiple myeloma, with high overall response rates.[4][5] The data for melphalan flufenamide, while showing a lower ORR, is from a heavily pre-treated, relapsed/refractory patient population, where treatment options are limited and responses are generally lower.[9] The durable responses observed in this challenging patient group suggest that melphalan derivatives may offer a valuable therapeutic option.[9]
Experimental Protocols: Clinical Trial Design (Illustrative)
Clinical trials evaluating these agents typically follow a structured protocol to ensure patient safety and data integrity.
Key Protocol Elements:
-
Patient Selection: Inclusion and exclusion criteria define the target patient population (e.g., newly diagnosed, relapsed/refractory, specific disease stage).
-
Treatment Regimen: Detailed description of the drug dosage, administration schedule, and any combination therapies. For example, high-dose melphalan is often administered at 140-200 mg/m² as an intravenous infusion prior to autologous stem cell transplantation.[4][5]
-
Efficacy Endpoints: Primary and secondary endpoints are clearly defined, such as overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).
-
Safety Monitoring: Regular monitoring for adverse events and dose modifications as needed.
-
Statistical Analysis Plan: Pre-specified statistical methods for analyzing the collected data.
Conclusion
Melphalan remains a potent and widely used alkylating agent in the treatment of multiple myeloma. Asaley, an L-leucine derivative of melphalan, represents a rational approach to potentially improve upon the therapeutic index of the parent compound. Preclinical data on related melphalan derivatives suggest that such modifications can lead to enhanced cytotoxicity.
While direct comparative clinical data between Asaley and melphalan is currently lacking, the available information on melphalan flufenamide in a relapsed/refractory setting indicates that this class of compounds holds promise. Further clinical investigation, including head-to-head trials, is necessary to definitively establish the comparative efficacy and safety profile of Asaley relative to melphalan in various clinical settings. Researchers are encouraged to consider the distinct pharmacological properties of these derivatives when designing future studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 4. High-dose melphalan for multiple myeloma: long-term follow-up data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermediate-dose melphalan improves survival of myeloma patients aged 50 to 70: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK4 selective inhibition improves preclinical anti-tumor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Data on Melflufen Combo for Myeloma Shows Durable Response | Docwire News [docwirenews.com]
- 10. researchgate.net [researchgate.net]
- 11. dzarc.com [dzarc.com]
Asaley in the Landscape of DNA Alkylating Agents for Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA alkylating agents represent a cornerstone in the chemotherapy of lung cancer. By covalently modifying DNA, these agents trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death. This guide provides a comparative overview of Asaley, a derivative of melphalan (B128), and other prominent DNA alkylating agents employed in the treatment of lung cancer, including cisplatin (B142131), carboplatin, cyclophosphamide, and lurbinectedin (B608698). While comprehensive comparative data for Asaley in lung cancer is limited in the public domain, this guide synthesizes available information on its mechanism and draws comparisons with established agents based on their known preclinical and clinical profiles.
Asaley: A Melphalan Derivative
Asaley, also known by its investigational name NSC167780, is a derivative of the nitrogen mustard alkylating agent melphalan. Its chemical structure is the ethyl ester of N-acetyl-DL-sarcolysyl-L-leucine. The presence of the L-leucine moiety is intended to potentially enhance its uptake into tumor cells via amino acid transporters.
Mechanism of Action: Like its parent compound melphalan, Asaley is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the formation of covalent bonds with the N7 position of guanine (B1146940) residues in DNA. This leads to the formation of interstrand and intrastrand cross-links, which disrupt DNA replication and transcription, ultimately triggering DNA damage response pathways and apoptosis.
Comparative Analysis with Other DNA Alkylating Agents
Data Presentation: Cytotoxicity of DNA Alkylating Agents in Lung Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several DNA alkylating agents against common lung cancer cell lines. It is crucial to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
| Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Asaley (NSC167780) | Data Not Available | - | - | - |
| Cisplatin | A549 | 48 | ~7.5 | [1] |
| H460 | 24 | 0.27 | [2] | |
| Carboplatin | A549 | 72 | 50 | [3] |
| SCLC cell lines (various) | Not Specified | >10 | [4] | |
| Cyclophosphamide | A549 | Not Specified | High µM to mM range (in vitro active metabolite needed) | [5] |
| SCLC (in vivo) | - | Tumor volume reduction | [6] | |
| Lurbinectedin | SCLC cell lines (panel) | Not Specified | 0.00652 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DNA alkylating agents are provided below.
1. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the DNA alkylating agent for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10][11]
2. Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells after drug treatment and resuspend them in low melting point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail," which represents fragmented DNA.[1][5][12][13][14]
3. TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Visualization: Counterstain the nuclei with a DNA-specific dye (e.g., DAPI) and visualize the cells using fluorescence microscopy.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells.[2]
Signaling Pathways and Mechanisms
General Mechanism of DNA Alkylating Agents
The following diagram illustrates the general mechanism of action for bifunctional DNA alkylating agents.
Caption: General mechanism of DNA alkylating agents.
DNA Damage Response and Apoptosis Signaling Pathway
This diagram outlines the key signaling events following DNA damage induced by alkylating agents, leading to apoptosis.
Caption: DNA damage-induced apoptosis pathway.
Conclusion
Asaley, as a melphalan derivative, holds potential as a DNA alkylating agent for cancer therapy. However, a comprehensive understanding of its efficacy in lung cancer, particularly in comparison to established agents, awaits the publication of dedicated preclinical and clinical studies. In the meantime, the comparative data and detailed protocols for well-characterized alkylating agents such as cisplatin, carboplatin, and lurbinectedin provided in this guide serve as a valuable resource for researchers in the field. The elucidation of the precise molecular pathways and resistance mechanisms associated with these agents will continue to be a critical area of investigation for the development of more effective treatments for lung cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Platinum-acridinylthiourea conjugates show cell line-specific cytotoxic enhancement in H460 lung carcinoma cells compared to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antibacterial, DPPH Radical Scavenging Activities, and In Silico Molecular Modeling of Isolated Compounds from the Roots of Clematis hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of DNA Damage Repair Pathways and Genomic Stability in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the DNA Damage Response Machinery for Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 14. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Curcumin's Bioactivity
Disclaimer: The requested topic on "Asaley" could not be fulfilled as it is a fictional compound. This guide uses Curcumin (B1669340), the principal bioactive compound in turmeric, as a substitute due to the extensive and well-documented research on its biological activities. This allows for a comprehensive evaluation of the challenges and reproducibility in natural product research.
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa (turmeric), has been the subject of thousands of scientific investigations exploring its potential health benefits.[1] These studies have highlighted its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, among others.[2][3][4] However, a significant challenge in translating these preclinical findings into clinical applications is the issue of reproducibility, which is largely rooted in curcumin's poor bioavailability and chemical instability.[1][5][6][7]
This guide provides an objective comparison of curcumin's bioactivity with alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the complexities of curcumin research.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative perspective on the bioactivity of curcumin. A significant point of comparison is purified curcumin versus standardized turmeric extract, which contains a mixture of curcuminoids and other phytochemicals.
Table 1: Comparative Antioxidant Activity
| Test Agent | Assay | IC50 Value (µg/mL) | Reference |
| Curcumin | DPPH Radical Scavenging | 3.33 | [8] |
| Turmeric Extract (95% Curcuminoids) | DPPH Radical Scavenging | 2.98 | [8] |
| IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.[8] |
Table 2: Comparative Anti-inflammatory Activity
| Test Agent | Assay | IC50 Value (µg/mL) | Reference |
| Curcumin | COX-2 Inhibition | 0.5 | [8] |
| Turmeric Extract (95% Curcuminoids) | COX-2 Inhibition | 0.4 | [8] |
| Celecoxib (Positive Control) | COX-2 Inhibition | 0.04 | [8] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Test Agent | Cell Line | IC50 Value (µM) | Reference |
| Curcumin | MDA-MB-231 (Breast Cancer) | 15.5 | [9] |
| Curcumin | SKBR-3 (Breast Cancer) | 25.0 | [9] |
| Curcumin | HepG2 (Liver Cancer) | 25.0 | [10] |
Table 4: Comparative Bioavailability of Curcumin Formulations
| Formulation | Subjects | Fold Increase in Bioavailability (AUC) | Reference |
| Curcumin (2g) + Piperine (20mg) | Human | 20-fold | [11] |
| Micellar Curcumin | Human | 185-fold | [11] |
| Curcumin with Turmeric Essential Oils | Human | 7-fold | [12] |
| AUC (Area Under the Curve) represents the total drug exposure over time. |
The data suggests that while purified curcumin is a potent bioactive molecule, standardized turmeric extract may exhibit comparable or even superior activity in certain assays.[8] This is often attributed to the synergistic effects of other compounds in the extract, which can enhance both bioavailability and efficacy.[8] Furthermore, various formulations have been developed to significantly increase curcumin's bioavailability, a critical factor for its therapeutic potential.[11][13][14]
Experimental Protocols
Reproducibility is critically dependent on detailed and standardized methodologies. Below are outlines of common protocols used to assess curcumin's bioactivity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (e.g., curcumin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the anti-inflammatory activity of a compound by measuring the inhibition of COX enzymes.
-
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the amount of prostaglandin (B15479496) produced.
-
Methodology:
-
The test compound is pre-incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a method like an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is widely used to assess the cytotoxicity of a compound on cancer cells.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., curcumin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Visualizing Pathways and Workflows
Understanding the mechanisms of action and experimental processes is crucial for research design. The following diagrams illustrate key concepts in curcumin research.
Caption: Curcumin's inhibition of the NF-κB signaling pathway.[9][15][16]
References
- 1. Role of Turmeric and Curcumin in Prevention and Treatment of Chronic Diseases: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial Findings and Drug Development Challenges for Curcumin in Infectious Disease Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspective on Improving the Relevance, Rigor, and Reproducibility of Botanical Clinical Trials: Lessons Learned From Turmeric Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Dietary Phytochemical Curcumin in Targeting Cancer Cell Signalling Pathways [mdpi.com]
Asaley (Sarcolysin Peptide Derivative): A Comparative Performance Analysis Against Standard-of-Care in Metastatic Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Asaley, an L-leucine derivative of the alkylating agent sarcolysin (B1681458), against historical and current standard-of-care (SoC) treatments for metastatic melanoma. The analysis is based on available clinical data and provides detailed experimental context to inform ongoing research and drug development efforts.
Introduction to Asaley and Mechanism of Action
Asaley is a derivative of sarcolysin (also known as melphalan), a bifunctional alkylating agent of the nitrogen mustard class.[1] Developed and evaluated in the 1970s, its primary mechanism of action is the alkylation of DNA, which leads to the formation of covalent cross-links between DNA strands.[1][2][3] This process disrupts DNA replication and transcription, ultimately inducing cellular apoptosis and inhibiting tumor cell proliferation.[2][4][5] The addition of an L-leucine moiety was intended to potentially enhance its activity against certain tumors.[1]
The diagram below illustrates the generalized mechanism of action for alkylating agents like Asaley/melphalan.
Performance Benchmark: Asaley vs. Standard-of-Care Treatments
The primary clinical evaluation of Asaley from 1977 included patients with advanced melanoma who had often received extensive prior therapy.[1] This section compares Asaley's performance with the standard-of-care from that era, dacarbazine (B1669748) (DTIC), and with modern therapeutic agents.
Table 1: Comparative Efficacy in Metastatic Melanoma (c. 1970s)
| Treatment Agent | Mechanism Class | Objective Response Rate (ORR) | Notes |
| Asaley | Alkylating Agent | 8.3% (2/24 patients)[1] | Activity observed in heavily pre-treated patients.[1] |
| Dacarbazine (DTIC) | Alkylating Agent | ~15-20%[6][7][8][9] | FDA-approved in 1975; considered the gold standard SoC at the time.[8][10][11] |
Table 2: Efficacy of Modern Standard-of-Care in Metastatic Melanoma
| Treatment Class | Example Agents | Objective Response Rate (ORR) | Notes |
| Immune Checkpoint Inhibitors (Anti-PD-1) | Pembrolizumab, Nivolumab | 30-40% (monotherapy) | Often used as first-line treatment.[12] |
| Immune Checkpoint Inhibitors (Combination) | Ipilimumab + Nivolumab | 50-60% | Higher efficacy but also higher toxicity.[13] |
| Targeted Therapy (BRAF/MEK Inhibitors) | Dabrafenib + Trametinib | 60-70% | For patients with BRAF V600 mutations (~50% of melanomas).[12] |
Table 3: Comparative Toxicity Profile
| Treatment Agent | Primary Toxicities |
| Asaley | Myelosuppression, Nausea, Vomiting.[1] |
| Dacarbazine (DTIC) | Myelosuppression, Severe Nausea/Vomiting. |
| Modern Immunotherapies | Immune-related adverse events (e.g., colitis, dermatitis, endocrinopathies). |
| Modern Targeted Therapies | Fever, Rash, Fatigue, Hepatotoxicity. |
Experimental Protocols
The methodologies below are based on the reported Asaley clinical evaluation and typical oncology trial designs of the era.
Protocol 1: Asaley Phase II Clinical Evaluation (c. 1977)
-
Objective: To determine the antitumor activity and toxicity profile of Asaley in patients with advanced, treatment-refractory cancers.
-
Study Design: Single-arm, open-label, Phase II trial. Historically, Phase II trials in this period were designed to distinguish a promising response rate (e.g., >20%) from a lack of promise (e.g., <5%) to justify further testing.[14][15]
-
Patient Population: 73 evaluable patients with various advanced malignancies, including melanoma, who had often failed prior therapies.[1]
-
Treatment Regimen: Asaley administered orally at a dose of 800 mg/M²/day for 4 consecutive days, with cycles repeated every 5-6 weeks, pending bone marrow recovery.[1]
-
Primary Endpoints:
-
Antitumor Activity: Measured as complete response (CR), partial response (PR), or stabilization of previously progressive disease.
-
Toxicity: Assessed through clinical observation and monitoring of hematological parameters (myelosuppression).
-
-
Response Evaluation: Tumor measurements were conducted prior to each treatment cycle to assess changes in disease burden.
The workflow for a typical single-arm Phase II oncology trial from that period is visualized below.
Conclusion
The clinical data for Asaley, while limited, provides a valuable historical benchmark in the treatment of metastatic melanoma. Its performance, with an 8.3% response rate in a heavily pre-treated population, was modest, even when compared to the contemporaneous standard-of-care, dacarbazine (15-20% ORR).[1][6][7] When benchmarked against modern treatments, which include immunotherapies and targeted agents yielding response rates exceeding 50%, the evolution of systemic cancer therapy is starkly evident.[13] Asaley's development represents an early effort in modifying alkylating agents to improve therapeutic outcomes. The data underscores the significant progress made in the ensuing decades, shifting from broadly cytotoxic agents to highly specific, mechanism-driven therapies that have transformed the prognosis for patients with advanced melanoma.
References
- 1. Melphalan - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 3. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 6. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curetoday.com [curetoday.com]
- 8. jcadonline.com [jcadonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The evolution in melanoma treatment as a reflection of precision-oriented medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]
- 12. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 13. mskcc.org [mskcc.org]
- 14. Phase II design: history and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II design: history and evolution - Rubinstein - Chinese Clinical Oncology [cco.amegroups.org]
Comparative Genotoxicity of Asaley and its Analogs: A Guide for Researchers
Asaley, also known by its chemical name ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylpentanoate and NSC number 167780, is an L-leucine derivative of melphalan (B128).[1] Like melphalan, it is an alkylating agent designed for antineoplastic activity through the crosslinking of DNA.[1] Alkylating agents as a class are known for their cytotoxic and genotoxic effects, which are central to their therapeutic action against cancer but also pose a risk of damage to healthy cells.[1][2]
Comparative Genotoxicity Data
Due to the limited direct experimental data on Asaley, this section presents a comparative summary of the genotoxicity of its parent compound, melphalan, and several of its amino acid and ester derivatives. The data is derived from in vitro studies on various human cancer cell lines. The primary measures of genotoxicity presented are cytotoxicity (IC50 values) and DNA damage (as assessed by the comet assay).
| Compound | Cell Line | Cytotoxicity (IC50, µM) | DNA Damage (% Tail DNA in Comet Assay) | Incubation Time (h) | Reference |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 | Not explicitly quantified in this study, but used as a baseline for comparison. | 48 | [2] |
| HL60 (Promyelocytic Leukemia) | 3.78 | ~5% (at 4h) | 48 | [2][3] | |
| THP1 (Acute Monocytic Leukemia) | 6.26 | ~5.5% (at 4h) | 48 | [2][3] | |
| EM-MEL (Methyl ester of melphalan) | RPMI8226 | 1.05 | Significantly higher than melphalan | 48 | [2] |
| HL60 | 0.77 | Significantly higher than melphalan | 48 | [2] | |
| THP1 | 0.32 | Significantly higher than melphalan | 48 | [2] | |
| EE-MEL (Ethyl ester of melphalan) | RPMI8226 | 1.17 | Significantly higher than melphalan | 48 | [2] |
| HL60 | 0.70 | Significantly higher than melphalan | 48 | [2] | |
| THP1 | 0.35 | Significantly higher than melphalan | 48 | [2] | |
| EM-MOR-MEL (Amidine-morpholine derivative) | RPMI8226 | 3.6 | Significantly higher than melphalan | 48 | [2] |
| HL60 | Not specified | Significantly higher than melphalan | 48 | [2] | |
| THP1 | Not specified | Significantly higher than melphalan | 48 | [2] | |
| EM-I-MEL (Amidine-indoline derivative) | THP1 | Higher than melphalan | 9.2% (at 4h) | 48 | [3] |
| EM-T-MEL (Amidine-thiomorpholine derivative) | THP1 | Higher than melphalan | 11.7% (at 4h) | 48 | [3] |
Note: The studies cited indicate that the melphalan derivatives, particularly the ester and amidine modifications, generally exhibit higher cytotoxicity and induce more significant DNA damage compared to the parent compound, melphalan.[2][3] This suggests that modifications to the carboxyl and amino groups of the melphalan structure can enhance its genotoxic potential.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
Cell Viability Assay (Resazurin Reduction Assay)
This assay is used to assess the cytotoxicity of the compounds by measuring the metabolic activity of the cells.
-
Cell Culture: Human cancer cell lines (RPMI8226, HL60, THP1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of melphalan or its analogs for 48 hours.
-
Resazurin (B115843) Staining: After the incubation period, a resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Measurement: The fluorescence of the resorufin (B1680543) product, which is indicative of the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 4, 24, or 48 hours).
-
Cell Embedding: After treatment, the cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to an electric field.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the percentage of DNA in the "comet" tail, which is formed by the migration of fragmented DNA away from the nucleoid.
Visualizations
General Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for assessing the in vitro genotoxicity of chemical compounds.
Signaling Pathway of DNA Damage by Alkylating Agents
Caption: A simplified signaling pathway illustrating the mechanism of DNA damage induced by alkylating agents.
References
- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Independent verification of Asaley's therapeutic potential
An independent verification of the therapeutic potential of "Asaley" cannot be provided at this time as no therapeutic drug, product, or investigational compound under the name "Asaley" could be identified in the public domain. Comprehensive searches have not yielded any information regarding a therapeutic agent with this name, its mechanism of action, or any associated preclinical or clinical studies.
For a comparison guide to be created, the identity of "Asaley" as a specific therapeutic entity needs to be established. This would include details about its intended medical use, its biological targets, and any available data from scientific research.
Without this foundational information, it is not possible to:
-
Identify appropriate alternative therapies for comparison.
-
Source experimental data on its performance, efficacy, and safety.
-
Detail the experimental protocols used in its evaluation.
-
Visualize its signaling pathways or experimental workflows.
Professionals in research, science, and drug development are advised that the name "Asaley" does not correspond to any known therapeutic in development or on the market based on currently available information. Further clarification on the correct name or nature of the product is required to proceed with an evidence-based comparative analysis.
Meta-analysis of Preclinical Studies on Asaley and Other Melphalan Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of available preclinical data on Asaley and related melphalan (B128) derivatives, offering a comparative overview of their anti-cancer efficacy. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in oncological research.
Executive Summary
Asaley, an L-leucine derivative of sarcolysin, belongs to the class of DNA alkylating agents, which are a cornerstone of cancer chemotherapy. This guide synthesizes preclinical findings, comparing Asaley's performance with its parent compound, melphalan, and a more recent derivative, melphalan-flufenamide. Due to the limited availability of direct comparative preclinical studies involving Asaley, this analysis incorporates data from various studies to provide a broader perspective on the therapeutic potential of this class of compounds. The primary mechanism of action for these agents is the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Comparative Efficacy of Melphalan Derivatives
The anti-tumor activity of melphalan and its derivatives has been evaluated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | Multiple Myeloma (RPMI-8226) | >100 | [1] |
| Multiple Myeloma (U266) | >100 | [2] | |
| Melphalan-flufenamide | Multiple Myeloma (RPMI-8226) | 5 | [1] |
| Multiple Myeloma (U266) | Not specified | [2] |
Note: Data for Asaley was not available in the reviewed preclinical studies.
In Vivo Anti-Tumor Activity
Tumor growth inhibition is a key measure of a drug's efficacy in vivo. This is often assessed by measuring the reduction in tumor volume over time in animal models.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Melphalan | Human Multiple Myeloma (U266) Xenograft | Not specified | Less effective than combination therapies | [2] |
| Melphalan-flufenamide | Human Multiple Myeloma (RPMI-8226) Xenograft | Not specified | Significantly more potent than melphalan | [1] |
Note: Specific quantitative data on tumor growth inhibition for single-agent Asaley was not available in the reviewed preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of alkylating agents.
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of a drug that is required to inhibit the growth of a cell population by 50%.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Asaley, melphalan) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The absorbance or fluorescence values are plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.[3]
Comet Assay for DNA Interstrand Cross-linking
This assay is used to detect DNA interstrand cross-links (ICLs), a hallmark of bifunctional alkylating agents.
-
Cell Treatment: Cells are treated with the alkylating agent.
-
Irradiation: A low dose of ionizing radiation is applied to introduce a known number of single-strand breaks into the DNA.
-
Lysis and Electrophoresis: Cells are embedded in agarose (B213101) on a slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions.
-
Visualization and Analysis: DNA is stained with a fluorescent dye and visualized. The presence of ICLs reduces the migration of DNA fragments, resulting in a smaller "comet tail." The extent of cross-linking is inversely proportional to the comet tail length.[3]
In Vivo Tumor Growth Delay Assay
This assay evaluates the anti-tumor efficacy of a compound in a living organism, typically a rodent model.
-
Tumor Implantation: Human or murine cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound is administered according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth delay, which is the difference in the time it takes for tumors in the treated and control groups to reach a specific volume, is calculated as a measure of efficacy.[4]
Signaling Pathways and Mechanisms of Action
DNA alkylating agents like Asaley exert their cytotoxic effects by inducing DNA damage, which in turn activates complex cellular signaling pathways.
DNA Damage Response Pathway
The diagram below illustrates the central role of DNA damage in the mechanism of action of alkylating agents, leading to either cell cycle arrest and DNA repair or apoptosis.
Caption: DNA damage response pathway initiated by alkylating agents.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel alkylating agent.
Caption: A typical preclinical experimental workflow for an alkylating agent.
Conclusion
The available preclinical data suggest that melphalan derivatives continue to be a promising area of cancer research. While direct comparative data for Asaley is limited, the enhanced efficacy of newer derivatives like melphalan-flufenamide highlights the potential for structural modifications of melphalan to improve its therapeutic index. Further preclinical studies with direct comparisons of Asaley to other alkylating agents are warranted to fully elucidate its therapeutic potential and guide its clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Chemical Waste in a Laboratory Setting
This document provides a comprehensive guide for the proper disposal of chemical waste, referred to herein as "the specified chemical," to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
Waste Identification and Classification
The initial and most critical step in proper waste disposal is the accurate identification and classification of the chemical waste.[1][2][3] All chemical waste must be evaluated to determine if it is hazardous.[4] The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste into four main types: listed wastes, characteristic wastes, universal wastes, and mixed wastes.[5]
Key Characteristics of Hazardous Waste:
-
Ignitability: Wastes that can create fires under certain conditions (e.g., liquids with low flash points, spontaneously combustible solids).[3][6][7]
-
Corrosivity: Wastes that are acidic or alkaline and can corrode metal containers (pH ≤ 2 or ≥ 12.5).[3][6][7]
-
Reactivity: Wastes that are unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[6]
-
Toxicity: Wastes that are harmful or fatal when ingested or absorbed.[3][6][7]
Personal Protective Equipment (PPE)
Prior to handling any chemical waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). The specific PPE required will be detailed in the chemical's Safety Data Sheet (SDS).
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses or goggles with side shields.[8] | To protect eyes from splashes and fumes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, a NIOSH-approved respirator may be required.[4][9] | To prevent inhalation of hazardous vapors or dust. |
Waste Segregation and Container Management
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Incompatible Wastes: Never mix incompatible wastes.[10][11] For example, do not mix acids with bases or oxidizers with flammable materials.
-
Container Selection: Use containers that are compatible with the chemical waste being stored.[1][2][11] The container must be in good condition, with no leaks or cracks.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date accumulation started.[1][10][11]
-
Container Closure: Keep waste containers closed at all times, except when adding waste.[11]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for the specific chemical. The SDS will provide detailed information on handling, storage, and disposal.[12]
-
Don Appropriate PPE: Equip yourself with the required PPE as specified in the SDS and the table above.
-
Prepare the Waste Container: Select a suitable, clean, and compatible waste container.[11] Ensure it is properly labeled.
-
Transfer the Waste: Carefully transfer the chemical waste into the designated container, avoiding splashes and spills. If the chemical is a solid, avoid generating dust.[4]
-
Seal the Container: Securely close the container lid.
-
Store the Waste: Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[4][12] Ensure it is segregated from incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal vendor to schedule a pickup.[1][10] Do not dispose of chemical waste down the drain or in the regular trash.[1]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the immediate area.
-
Notify: Alert your supervisor and the EHS department immediately.
-
Control the Spill (if safe to do so): For small, manageable spills, use an appropriate spill kit to contain and absorb the material.[12][13]
-
Clean-up: Collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as recommended in the SDS.
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of laboratory chemical waste.
Signaling Pathway for Hazard Recognition and Response
Caption: Logical flow from hazard recognition to the appropriate response protocol.
References
- 1. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 2. enviroserve.com [enviroserve.com]
- 3. alsglobal.com [alsglobal.com]
- 4. ecacs.ca [ecacs.ca]
- 5. leadlab.com [leadlab.com]
- 6. epa.gov [epa.gov]
- 7. What Materials Are Classified As Hazardous Waste? - OSHA.com [osha.com]
- 8. carlroth.com [carlroth.com]
- 9. sealey.co.uk [sealey.co.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 13. mackay.co.uk [mackay.co.uk]
Disclaimer: The substance "Asaley" is not a recognized chemical. The following information is a template using Formaldehyde as a representative hazardous laboratory chemical to demonstrate the requested content structure and format.
This guide provides essential safety and logistical information for handling formaldehyde (B43269) solutions (e.g., Formalin, Paraformaldehyde solutions) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
All contact with liquids containing 1% or more formaldehyde should be prevented through the use of appropriate PPE.[1] The following table summarizes the required equipment for handling formaldehyde.
| Protection Type | Required Equipment | Specifications & Use Case |
| Eye/Face Protection | Chemical Splash Goggles, Face Shield | Goggles are mandatory. A face shield must be worn with goggles when there is a significant risk of splashing.[1][2][3] |
| Skin Protection | Chemical-Resistant Gloves | Medium or heavyweight nitrile, neoprene, or natural rubber gloves should be worn.[4] Disposable nitrile gloves are acceptable for dilute solutions (≤10%).[4] |
| Lab Coat / Apron | An impervious lab coat or apron is required to protect against skin contact.[3][5] | |
| Respiratory Protection | Respirator | Required if engineering controls (e.g., fume hood) are not available or if airborne concentrations exceed OSHA limits.[4][6] Must be equipped with a formaldehyde-specific cartridge.[7] |
Operational Plan: Handling and Storage
Safe handling of formaldehyde requires adherence to strict protocols to minimize exposure.
1. Engineering Controls:
-
Always handle formaldehyde solutions, especially concentrated stock or powdered paraformaldehyde, inside a certified chemical fume hood to minimize vapor inhalation.[4][7]
-
An eyewash station and safety shower must be readily accessible in case of accidental exposure.[5]
2. Procedural Guidance:
-
Before beginning work, ensure all necessary PPE is worn correctly.
-
Clearly label all containers with the chemical name and associated hazards.[4] Materials capable of releasing formaldehyde at levels above 0.5 ppm must be labeled as a "potential cancer hazard."[5]
-
When preparing solutions from paraformaldehyde powder, slowly add the powder to heated liquid on a stir plate within a fume hood to prevent inhalation of the powder.
-
Avoid creating aerosols or splashes during handling.[7]
3. Storage:
-
Store formaldehyde solutions in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials (e.g., oxidizers, hydrochloric acid).[2][3]
-
Use secondary containment, such as trays or cabinets, to contain potential spills or leaks.[8]
Disposal Plan
Formaldehyde-containing chemical waste is considered hazardous waste.[9]
1. Waste Collection:
-
Collect all liquid formaldehyde waste in a dedicated, clearly labeled, and sealed, chemically compatible container.[4][7]
-
Do not mix formaldehyde waste with other chemical waste streams unless specifically instructed to do so by your institution's safety office.
2. Contaminated Materials:
-
Solid materials heavily contaminated with formaldehyde (e.g., absorbent pads from a spill, heavily contaminated gloves) must be disposed of as hazardous chemical waste.[4][10] Place these items in a sealed, labeled bag.[10]
-
Disposable gloves with minor contamination should be thoroughly rinsed with water before being discarded in regular trash.[4]
3. Arranging Disposal:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request through the Environmental Health & Safety (EH&S) department.[4][9]
Quantitative Data: Occupational Exposure Limits
Occupational Safety and Health Administration (OSHA) has established legally enforceable limits for airborne formaldehyde concentrations to protect workers.[1][6]
| Exposure Limit | Abbreviation | Concentration (ppm) | Description |
| Permissible Exposure Limit | PEL | 0.75 ppm | The maximum concentration a worker may be exposed to over an 8-hour workday.[1][5][6][9][11] |
| Short-Term Exposure Limit | STEL | 2.0 ppm | The maximum concentration allowed during any 15-minute period.[1][5][6][9][11] |
| Action Level | AL | 0.5 ppm | The concentration at which employers must initiate increased monitoring and medical surveillance, calculated as an 8-hour time-weighted average.[1][5][6][9][11] |
| Immediately Dangerous to Life or Health | IDLH | 20 ppm | The concentration considered by NIOSH to be immediately dangerous to life and health.[5][12] |
Experimental Protocol: Tissue Fixation with 4% Paraformaldehyde (PFA)
This protocol describes a standard method for preparing a 4% PFA solution and using it for the fixation of mouse tissues for histology or microscopy.[13][14]
1. Reagents and Materials:
-
Paraformaldehyde (PFA) powder
-
1X Phosphate-Buffered Saline (PBS)
-
1 N Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and hot plate
-
Glass beaker and stir bar
-
Filter unit
-
Ventilated chemical fume hood
2. Preparation of 4% PFA Solution (to make 1 L):
-
Step 1: In a chemical fume hood, add 800 mL of 1X PBS to a glass beaker on a stir plate.
-
Step 2: Gently heat the PBS to 60°C while stirring. Do not boil.
-
Step 3: Slowly add 40 g of paraformaldehyde powder to the heated PBS. The solution will appear cloudy.
-
Step 4: Add 1 N NaOH dropwise until the solution becomes clear, indicating the PFA has dissolved.
-
Step 5: Remove the beaker from the heat and allow it to cool to room temperature.
-
Step 6: Adjust the final volume to 1 L with 1X PBS.
-
Step 7: Check the pH and adjust to ~7.4 using dilute HCl.
-
Step 8: Filter the solution. Store at 4°C for up to one month or aliquot and freeze for longer-term storage.
3. Tissue Fixation Procedure (Immersion):
-
Step 1: Immediately after dissection, place the tissue sample into a container with a volume of 4% PFA solution that is 15-20 times the volume of the tissue.[14]
-
Step 2: Ensure tissue thickness is no more than 4-5 mm in one dimension to allow for proper penetration.[14][15]
-
Step 3: Fix the tissue at room temperature. Fixation time varies by tissue size and type, typically ranging from a few hours to 24 hours.[13][14][16] Over-fixation can cause tissues to become brittle.[16]
-
Step 4: After fixation, wash the tissue by transferring it to PBS. Perform several changes of PBS over 1-2 hours to remove residual fixative.[13][16]
-
Step 5: The fixed tissue can now be transferred to 70% ethanol (B145695) for storage or proceed to tissue processing and embedding.[14]
Mandatory Visualizations
Caption: Workflow for preparing 4% PFA and subsequent tissue fixation.
Caption: Major pathways repairing formaldehyde-induced DNA lesions.[17][18][19]
References
- 1. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 2. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 3. The Importance of Personal Protective Equipment (PPE) When Handling Formalin Containers [needle.tube]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. osha.gov [osha.gov]
- 6. odu.edu [odu.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. Safety Protocols for Handling Formalin in Laboratory Settings [needle.tube]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 11. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Formaldehyde - IDLH | NIOSH | CDC [cdc.gov]
- 13. Mouse Tissue Fixation with Paraformaldehyde for Fluorescent Reporter Mice [protocols.io]
- 14. ndbbio.com [ndbbio.com]
- 15. med.nyu.edu [med.nyu.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Cellular Pathways for DNA Repair and Damage Tolerance of Formaldehyde-Induced DNA-Protein Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genetic investigation of formaldehyde-induced DNA damage response in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
